Momordicine V
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H60O12 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44) |
InChI Key |
LWNCCLUCDGANTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Momordicoside V from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Momordicoside V, a cucurbitane-type triterpenoid (B12794562) glycoside found in Momordica charantia (bitter melon). It details the discovery, structural elucidation, and methodologies for the isolation and purification of this compound. Additionally, it explores the potential biological activities and associated signaling pathways based on current research on related compounds from M. charantia.
Introduction to Momordicoside V
Momordica charantia, a plant renowned for its medicinal properties, is a rich source of bioactive phytochemicals, particularly cucurbitane-type triterpenoids and their glycosides, known as momordicosides.[1][2] These compounds are considered major contributors to the plant's pharmacological effects, including its well-documented anti-diabetic and anti-inflammatory properties.[3] Momordicoside V is a specific cucurbitane-type triterpene glycoside isolated from the fruits of M. charantia. While research on Momordicoside V is not as extensive as for some other momordicosides, its structural class suggests significant therapeutic potential.
Discovery and Structural Elucidation
The discovery of Momordicoside V was part of chemical investigations into the constituents of Momordica charantia fruits. Its structure was determined through chemical and spectroscopic methods. The elucidated structure of Momordicoside V is (23R)-5β,19-epoxycucurbita-6,24-diene-3β,23-diol 3-O-β-D-allopyranoside .
The structural characterization relies on a combination of advanced spectroscopic techniques:
-
Mass Spectrometry (MS): Used to determine the molecular formula and weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the aglycone and the sugar moiety.[1]
Experimental Protocols: Extraction and Isolation
The isolation of Momordicoside V is a multi-step process involving extraction from the plant material, followed by fractionation and chromatographic purification. The following protocol is a synthesized representation based on established methods for isolating cucurbitane-type triterpenoids from M. charantia.[1]
Plant Material Preparation
-
Collect fresh fruits of Momordica charantia.
-
Wash the fruits thoroughly and slice them.
-
Dry the sliced fruit in a hot air oven at a temperature below 60°C to preserve the chemical integrity of the constituents.
-
Grind the dried material into a coarse powder.
Extraction
-
Macerate the powdered plant material in 80% ethanol (B145695) at room temperature. The soaking period should be extended for about one week to ensure exhaustive extraction.
-
Alternatively, employ modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) for higher efficiency and reduced solvent consumption.
-
Filter the resulting extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Momordicosides typically concentrate in the more polar fractions like ethyl acetate.
Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
-
Perform further purification of the pooled fractions using repeated column chromatography, including Sephadex LH-20.
-
Achieve final purification to yield pure Momordicoside V using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Data Presentation
Quantitative data for the extraction and analysis of cucurbitane-type triterpenoids can vary based on the method used. The following tables provide comparative data for related compounds, which can serve as a reference for optimizing the isolation of Momordicoside V.
Table 1: Comparison of Extraction Methods for Cucurbitane-Type Triterpenoids from M. charantia
| Extraction Method | Solvent | Temperature (°C) | Duration (min) | Key Findings |
|---|---|---|---|---|
| Microwave-Assisted (MAE) | Methanol | 80 | 5 | Higher yield of total cucurbitane-type triterpenoids compared to UAE. |
| Ultrasound-Assisted (UAE) | 80% Ethanol | Not specified | 30 | A rapid method for extracting total momordicosides. |
| Hot Reflux Extraction | 50% Ethanol | 50 | 360 | A traditional but time-consuming method. |
Table 2: Representative HPLC Conditions for Analysis of Related Momordicosides
| Parameter | Condition |
|---|---|
| Column | Kromasil C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (64:36, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 203 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Biological Activity and Signaling Pathways
While specific biological studies on purified Momordicoside V are limited, its structural similarity to other momordicosides suggests it may possess similar pharmacological activities. Momordicosides as a class are known for their potential anti-diabetic and anti-inflammatory effects.
Putative Mechanism of Action: AMPK Activation
A primary mechanism of action for the anti-diabetic effects of momordicosides is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial regulator of cellular energy homeostasis. Its activation in skeletal muscle and the liver can lead to increased glucose uptake and decreased glucose production, respectively. It is hypothesized that Momordicoside V may also exert its effects through this pathway.
Conclusion
Momordicoside V is a cucurbitane-type triterpenoid glycoside from Momordica charantia with significant potential for therapeutic applications. This guide has outlined its discovery, structure, and a representative protocol for its isolation and purification. While specific data on the biological activities of Momordicoside V are still emerging, the known functions of related compounds suggest that it may act as a potent modulator of key metabolic pathways like AMPK. Further research is warranted to fully elucidate the specific pharmacological profile of Momordicoside V and to validate its efficacy and safety for potential drug development.
References
Momordicine V: A Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature extensively details the mechanisms of action for various bioactive compounds from Momordica charantia (bitter melon), particularly Momordicine I. However, specific in-depth studies on the isolated compound Momordicine V are limited. This guide synthesizes the available data and extrapolates the probable mechanisms of action of this compound based on the activities of its close structural analog, Momordicine I, and other related cucurbitane triterpenoids. The experimental protocols and quantitative data presented are largely derived from studies on these related compounds and should be considered as a predictive framework for future research on this compound.
Executive Summary
This compound, a cucurbitane-type triterpenoid (B12794562) from Momordica charantia, is emerging as a compound of interest for its potential therapeutic applications, particularly in oncology and cardiovascular medicine. While direct research is nascent, evidence from closely related compounds, most notably Momordicine I, suggests that this compound likely exerts its biological effects through the modulation of multiple critical cellular signaling pathways. This technical guide consolidates the current understanding of these mechanisms, providing a foundation for further investigation into the specific therapeutic potential of this compound. The core putative mechanisms include the induction of apoptosis and autophagy, and the regulation of key signaling cascades such as PI3K/Akt/mTOR, AMPK, and c-Met/STAT3.
Core Putative Mechanisms of Action
The anti-cancer and cardioprotective effects of this compound are likely orchestrated through a multi-targeted approach, influencing several interconnected signaling pathways that govern cell proliferation, survival, and metabolism.
Induction of Apoptosis
This compound is predicted to induce programmed cell death in cancer cells via the intrinsic, mitochondria-dependent apoptotic pathway. This is a common mechanism for bioactive compounds found in Momordica charantia.[1] The proposed cascade involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-3 and cleavage of PARP, culminating in DNA fragmentation and cell death.[1][2]
Modulation of Key Signaling Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[3][4] Momordicine I has been shown to inhibit this pathway, and it is highly probable that this compound shares this mechanism.[3][5] Inhibition of this pathway by this compound would lead to decreased cell survival and proliferation.[6]
The AMP-activated protein kinase (AMPK) pathway is a crucial sensor of cellular energy status.[7] Activation of AMPK promotes catabolic processes while inhibiting anabolic pathways, thereby restoring cellular energy balance.[6] Bitter melon triterpenoids are known to activate AMPK, not by altering the AMP:ATP ratio, but through the upstream kinase CaMKKβ.[7][8][9] This activation is independent of LKB1, another major AMPK kinase.[7] By activating AMPK, this compound can induce autophagy and inhibit the anabolic mTOR pathway, contributing to its anti-cancer effects.[5]
The c-Met receptor tyrosine kinase and its downstream effector, STAT3, are critical for tumor growth, progression, and metastasis.[10] Momordicine I has been demonstrated to inhibit c-Met, leading to the inactivation of STAT3 and the downregulation of its target genes, which are involved in cell cycle progression and survival, such as c-Myc, survivin, and cyclin D1.[10][11] This inhibitory action on the c-Met/STAT3 axis is a significant component of its anti-tumor activity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Momordicine I and other relevant compounds from Momordica charantia, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Momordicine I in Head and Neck Cancer Cell Lines [12]
| Compound | Cancer Cell Line | Cell Type | IC50 Value (48h) |
| Momordicine I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL |
| Momordicine I | JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL |
| Momordicine I | JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL |
Table 2: In Vivo Administration of Momordicine I [13]
| Animal Model | Compound | Dosage | Administration | Frequency | Key Findings |
| C57Bl/6 Male Mice | Momordicine I | 20 mg/kg | Intraperitoneal | Single dose | Rapidly absorbed, with a maximum plasma concentration at 1 hour post-injection. No adverse events were observed. |
| Nude Mice (HNC xenograft) | Momordicine I | 30 mg/kg | Intraperitoneal | Once daily | Significant reduction in tumor growth. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the in vitro anti-cancer effects of this compound, based on standard techniques and protocols from studies on Momordicine I and other Momordica charantia compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.[3]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[3]
-
Quantification: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-AMPK, AMPK, c-Met, p-STAT3, STAT3, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
In Vitro Screening of Momordicine V Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Momordicine V, a cucurbitane-type triterpenoid (B12794562) from Momordica charantia (bitter melon), represents a class of bioactive compounds with significant therapeutic potential. Preclinical studies on analogous compounds from bitter melon have highlighted promising anti-diabetic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the in vitro methodologies to screen and characterize the bioactivity of this compound. It includes detailed experimental protocols for key assays, structured data tables for comparative analysis of related compounds, and visualizations of experimental workflows and associated signaling pathways to facilitate further research and drug development endeavors.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant with a long history of use in traditional medicine for various ailments, including diabetes and inflammation[1][2][3]. The therapeutic effects of bitter melon are largely attributed to its rich composition of bioactive phytochemicals, particularly cucurbitane-type triterpenoids[4][5][6]. This compound belongs to this class of compounds, which have been shown to modulate key signaling pathways involved in metabolism, inflammation, and cell proliferation[7][8].
This guide outlines a systematic approach to the in vitro screening of this compound to elucidate its specific bioactivities. The protocols and data presented are based on established methodologies and findings from studies on closely related triterpenoids from M. charantia, providing a solid foundation for investigating this compound.
Anti-Diabetic Bioactivity Screening
The anti-diabetic potential of this compound can be assessed by investigating its effects on glucose metabolism and insulin (B600854) signaling. Key in vitro assays focus on enzyme inhibition and cellular glucose uptake.
α-Glucosidase and α-Amylase Inhibition Assays
These assays are crucial for identifying compounds that can lower postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes[9].
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae).
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate.
-
Phosphate (B84403) buffer (pH 6.8).
-
This compound stock solution (in DMSO).
-
Acarbose as a positive control.
-
-
Assay Procedure:
-
Add 50 µL of phosphate buffer, 10 µL of this compound (various concentrations), and 20 µL of α-glucosidase solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG substrate.
-
Incubate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting percentage inhibition against the concentration of this compound.
-
Experimental Protocol: α-Amylase Inhibition Assay
-
Preparation of Reagents:
-
α-amylase enzyme solution (from porcine pancreas).
-
Starch solution (1% in buffer).
-
Phosphate buffer (pH 6.9).
-
This compound stock solution (in DMSO).
-
Acarbose as a positive control.
-
Dinitrosalicylic acid (DNS) color reagent.
-
-
Assay Procedure:
-
Pre-incubate 20 µL of α-amylase solution with 20 µL of this compound (various concentrations) at 37°C for 20 minutes.
-
Add 20 µL of starch solution to start the reaction and incubate for a further 30 minutes.
-
Stop the reaction by adding 20 µL of DNS reagent.
-
Heat the plate in a boiling water bath for 10 minutes.
-
Cool to room temperature and add 200 µL of distilled water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the α-glucosidase assay.
-
Table 1: In Vitro Anti-Diabetic Activity of M. charantia Triterpenoids
| Compound | Assay | Target Organism/Cell Line | IC₅₀ / Activity | Reference |
| Momordicoside A | α-Glucosidase Inhibition | Saccharomyces cerevisiae | Moderate Inhibition at 50 µM | [6] |
| Momordicoside M | α-Glucosidase Inhibition | Saccharomyces cerevisiae | Moderate Inhibition at 50 µM | [6] |
| Momordicinin | α-Amylase Inhibition | Porcine Pancreas | IC₅₀: 36 µM | [6] |
| Charantin | α-Amylase Inhibition | Porcine Pancreas | IC₅₀: 28 µM | [6] |
| Triterpenoid (unspecified) | Glucose Uptake | C2C12 myoblasts | >100% increase at 10 µM | [6] |
| Polypeptide k & MC Seed Oil | α-Glucosidase Inhibition | Saccharomyces cerevisiae | 79% Inhibition | [10] |
| Polypeptide k & MC Seed Oil | α-Amylase Inhibition | Porcine Pancreas | 38% Inhibition | [10] |
Workflow for Enzyme Inhibition Assays
Caption: General workflow for α-glucosidase and α-amylase inhibition assays.
Cellular Glucose Uptake Assay
This assay determines the ability of this compound to enhance glucose uptake in insulin-sensitive cell lines like C2C12 myotubes or 3T3-L1 adipocytes[11].
Experimental Protocol: Glucose Uptake in C2C12 Myotubes
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Assay Procedure:
-
Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
-
Treat the cells with various concentrations of this compound or insulin (positive control) for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular glucose.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the glucose uptake to the total protein content in each well.
-
Express the results as a fold change relative to the untreated control.
-
Signaling Pathway: Insulin-Mediated Glucose Uptake
Cucurbitane-type triterpenoids from M. charantia have been shown to enhance glucose uptake via the IRS-1 signaling pathway[11]. Momordicine I, a related compound, is known to activate the AMPK pathway, which also promotes glucose uptake[7].
Caption: Hypothesized signaling pathways for this compound-induced glucose uptake.
Anti-Inflammatory Bioactivity Screening
The anti-inflammatory effects of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.
Inhibition of Nitric Oxide (NO) Production
This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages[12].
Experimental Protocol: NO Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
-
Cytokine Production Assay (ELISA)
This assay quantifies the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 in LPS-stimulated bone marrow-derived dendritic cells (BMDCs) or RAW 264.7 cells[1].
Experimental Protocol: Cytokine ELISA
-
Cell Stimulation:
-
Culture and stimulate cells with LPS in the presence or absence of this compound as described in the NO inhibition assay.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, or IL-12.
-
Coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Table 2: In Vitro Anti-Inflammatory Activity of M. charantia Triterpenoids
| Compound | Assay | Cell Line | Effect | Reference |
| TCD | iNOS Expression | RAW 264.7 | Significant suppression at 40 µM | [13] |
| Momordicine I | iNOS Expression | RAW 264.7 | Dose-dependent inhibition (1-10 µM) | [13] |
| Cucurbitanes (general) | Cytokine Production (TNF-α, IL-6, IL-12 p40) | BMDCs | Potent inhibition | [1] |
| Ethanol Extract | NO Production | Macrophages | Significant inhibition | [12] |
| Ethanol Extract | Protein Denaturation | In vitro | IC₅₀: 157.45 µg/mL | [14] |
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression[7][8].
References
- 1. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo study of inhibitory potentials of α-glucosidase and acetylcholinesterase and biochemical profiling of M. charantia in alloxan-induced diabetic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Momordica charantia in the Treatment of Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anti-Inflammatory Assay of Bitter Melon (Momordica Charantia L.) Ethanol Extract - Neliti [neliti.com]
A Technical Guide to the Structural Elucidation and Characterization of Momordica Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant renowned for its diverse medicinal properties, which are largely attributed to its rich composition of bioactive compounds. Among these, the cucurbitane-type triterpenoids, including the momordicines, are of significant interest to the scientific community. While the user's query specifically requested information on Momordicine V, a thorough review of existing scientific literature reveals a notable scarcity of detailed structural and characterization data for this particular compound.
Therefore, this technical guide will focus on the general methodologies and techniques employed in the structural elucidation and characterization of Momordica triterpenoids, using the well-documented Momordicine I as a primary example. The principles and protocols described herein are broadly applicable to the study of novel compounds within this class.
Isolation and Purification of Momordica Triterpenoids
The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. For Momordica triterpenoids, this typically involves a multi-step process.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: The leaves, fruits, or entire plant of Momordica charantia are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol (B145695) or methanol (B129727) at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates the compounds based on their polarity, with the triterpenoids commonly concentrating in the less polar fractions.
-
Chromatographic Separation: The fractions enriched with triterpenoids are subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, with the polarity gradually increasing.
-
Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for separating compounds with similar polarities.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the final step to obtain highly pure compounds. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
-
The following diagram illustrates a typical workflow for the isolation and purification of Momordica triterpenoids.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is particularly useful for obtaining a precise molecular formula.[1]
Table 1: Mass Spectrometry Data for a Representative Momordica Triterpenoid
| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Observed m/z [M+Na]⁺ |
| Kuguaovin A | C₃₅H₅₄O₇Na | 609.3762 | 609.3777 |
Data sourced from a study on cucurbitane-type triterpenoids from the vines of Momordica charantia.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the carbon skeleton and the placement of functional groups.
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[2]
The following diagram illustrates the logical workflow of using different NMR techniques for structural elucidation.
Characterization of Biological Activity
Momordica triterpenoids have been reported to exhibit a wide range of biological activities.[3] In vitro and in vivo assays are conducted to characterize the pharmacological properties of the isolated compounds.
Commonly Investigated Biological Activities:
-
Anti-inflammatory Activity: Often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Anticancer Activity: Assessed by testing the cytotoxicity of the compounds against various cancer cell lines.
-
Antidiabetic Activity: Investigated through assays such as α-glucosidase inhibition and effects on insulin (B600854) secretion.[4]
-
Antiviral Activity: Including studies on the inhibition of viruses such as HIV.
Table 2: Reported Biological Activities of Some Momordica Triterpenoids
| Compound/Extract | Biological Activity | Model/Assay | Reference |
| Kuguaovins A–G | Weak anti-inflammatory | Anti-NO production assay | |
| Momordicoside U | Moderate insulin secretion activity | In vitro insulin secretion assay | |
| CHCl₃ extract of M. dioica roots | Anticancer activity | L1210 cancer cell line |
Conclusion
The structural elucidation and characterization of Momordica triterpenoids is a systematic process that combines meticulous isolation techniques with advanced spectroscopic analysis. While specific data on this compound remains elusive, the established methodologies, exemplified by the study of compounds like Momordicine I, provide a robust framework for the discovery and characterization of novel bioactive molecules from Momordica charantia. Further research in this area holds significant promise for the development of new therapeutic agents.
References
- 1. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytochemical Analysis of Momordicin V in Bitter Melon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicin V, a cucurbitane-type triterpenoid (B12794562) glycoside found in the leaves of Momordica charantia (bitter melon), is a promising phytochemical with potential therapeutic applications. This technical guide provides a comprehensive overview of the phytochemical analysis of Momordicin V, including detailed experimental protocols for its extraction and isolation, a framework for its quantitative analysis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for treating a variety of ailments, including diabetes.[1] The plant is a rich source of a diverse array of bioactive compounds, with cucurbitane-type triterpenoids being among the most significant.[2] These compounds are largely responsible for the characteristic bitter taste and many of the pharmacological activities attributed to the plant.[3]
Momordicin V, chemically identified as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al, is a member of this class of compounds and is predominantly found in the leaves of the plant. Structurally similar to other well-studied momordicins like Momordicin I, it is anticipated to possess significant biological activities. This guide focuses on the methodologies required for the comprehensive phytochemical analysis of Momordicin V.
Extraction and Isolation of Momordicin V
The isolation of Momordicin V from the leaves of Momordica charantia involves a multi-step process of extraction and chromatographic purification. The following protocol is adapted from established methods for the isolation of structurally related cucurbitane triterpenoids, such as Momordicin I and IV, from the same plant source.[4]
Experimental Protocol: Extraction and Isolation
2.1.1. Materials and Reagents:
-
Dried and powdered leaves of Momordica charantia
-
80% Ethanol (B145695) (v/v)
-
Petroleum Ether
-
Ethyl Acetate
-
n-Butanol
-
Silica (B1680970) gel for column chromatography (100-200 mesh)
-
Sephadex LH-20
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
2.1.2. Extraction Procedure:
-
Macerate 1 kg of dried, powdered leaves of Momordica charantia in 10 L of 80% ethanol at room temperature for 7 days, with occasional agitation.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
2.1.3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in an appropriate volume of water.
-
Perform successive extractions with equal volumes of petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate each fraction (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous fraction) under reduced pressure. The triterpenoid glycosides, including Momordicin V, are expected to be enriched in the n-butanol fraction.
2.1.4. Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Momordicin V.
-
Pool the fractions containing the compound of interest and concentrate.
-
Further purify the enriched fraction using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
-
The final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Momordicin V.
Workflow for Extraction and Isolation
Quantitative Analysis of Momordicin V
Proposed HPLC Method for Quantification
3.1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with methanol and water is commonly used for separating triterpenoid glycosides. A starting gradient could be:
-
0-20 min: 70-90% Methanol in Water
-
20-25 min: 90-100% Methanol
-
25-30 min: 100% Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of similar compounds, a wavelength of around 204-210 nm should be evaluated.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
3.1.2. Method Validation Parameters:
For use in a research or quality control setting, the developed HPLC method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that would be generated during the validation of an HPLC method for Momordicin V.
| Validation Parameter | Specification | Hypothetical Result |
| **Linearity (R²) ** | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 5 - 100 |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | 1.2% |
| - Intermediate Precision | ≤ 3% | 2.5% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD (µg/mL) | - | 0.5 |
| LOQ (µg/mL) | - | 1.5 |
Biological Activities and Signaling Pathways
While direct studies on the biological activities and signaling pathways of Momordicin V are limited, significant insights can be drawn from research on the structurally similar compound, Momordicin I. These studies suggest that Momordicin V may possess anticancer, antidiabetic, and anti-inflammatory properties.
Potential Anticancer Activity and Associated Signaling Pathways
Research on Momordicin I has demonstrated its potential to inhibit the growth of head and neck cancer cells. The proposed mechanism involves the inhibition of the c-Met signaling pathway and its downstream effectors.
Key Signaling Pathway Components Modulated by Momordicin I:
-
c-Met: A receptor tyrosine kinase that, when activated, can lead to cell proliferation, migration, and invasion. Momordicin I has been shown to inhibit c-Met.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that is often constitutively activated in cancer cells and promotes the expression of genes involved in cell survival and proliferation. Momordicin I has been found to inactivate STAT3.
-
Downstream Targets: The inhibition of the c-Met/STAT3 axis by Momordicin I leads to the downregulation of key proteins involved in cancer progression, including:
-
c-Myc: A proto-oncogene that plays a critical role in cell cycle progression and proliferation.
-
Survivin: An inhibitor of apoptosis.
-
Cyclin D1: A key regulator of cell cycle progression.
-
Recent studies have also indicated that Momordicin I can modulate metabolic pathways in cancer cells, including the inhibition of glycolysis and lipid metabolism, and the induction of autophagy through the AMPK/mTOR/Akt signaling pathway.
Potential Antidiabetic and Anti-inflammatory Activities
Bitter melon and its constituent compounds have been extensively studied for their antidiabetic effects. The mechanisms of action are multifaceted and include the stimulation of insulin (B600854) secretion, enhancement of glucose uptake in peripheral tissues, and inhibition of gluconeogenesis. Momordicin I has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.
Furthermore, Momordicin I has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Conclusion
Momordicin V is a promising bioactive compound from Momordica charantia with significant therapeutic potential. This technical guide provides a framework for its phytochemical analysis, including detailed protocols for extraction and isolation, and a basis for developing a validated quantitative HPLC method. The exploration of its potential biological activities, largely inferred from studies on the closely related Momordicin I, highlights its potential as a lead compound for the development of new therapeutics, particularly in the areas of oncology and metabolic diseases. Further research is warranted to fully elucidate the specific pharmacological profile and mechanisms of action of Momordicin V.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. Npc141516 | C53H90O22 | CID 70699388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of Momordicine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies on Momordicine-I, a significant bioactive compound isolated from Momordica charantia (bitter melon). Due to the limited availability of specific data on "Momordicine V," this document focuses on the well-researched analog, Momordicine-I, and related extracts, offering valuable insights for drug development and cancer research professionals. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.
Quantitative Cytotoxicity Data
The cytotoxic effects of Momordicine-I and various extracts of Momordica charantia have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Cytotoxicity of Momordicine-I
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| Cal27 | Head and Neck Cancer | 7.0 | 48 |
| JHU029 | Head and Neck Cancer | 6.5 | 48 |
| JHU022 | Head and Neck Cancer | 17.0 | 48 |
| 4T1 | Triple-Negative Breast Cancer | 5.0 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.0 | Not Specified |
| GBM8401 | Glioma | See Note 1 | 48 |
| LN229 | Glioma | See Note 1 | 48 |
Note 1: For glioma cell lines GBM8401 and LN229, Momordicine-I demonstrated a dose-dependent inhibitory effect on cell proliferation, though specific IC50 values in µg/mL were not explicitly stated in the provided search results. Treatment with 6-10 μM of Momordicine-I for 48 hours significantly induced apoptosis.[1]
Cytotoxicity of Momordica charantia Methanol (B129727) Extract (MCME)
A methanol extract of Momordica charantia (MCME) has demonstrated cytotoxic activity against several human cancer cell lines.[2]
| Cell Line | Cancer Type | Estimated IC50 (mg/mL) | Incubation Time (hours) |
| Hone-1 | Nasopharyngeal Carcinoma | 0.35 | 24 |
| AGS | Gastric Adenocarcinoma | 0.30 | 24 |
| HCT-116 | Colorectal Carcinoma | 0.30 | 24 |
| CL1-0 | Lung Adenocarcinoma | 0.25 | 24 |
Cytotoxicity of Momordica charantia Ethanol (B145695) Extract (BME)
An ethanol extract of bitter melon (BME) has shown cytotoxic effects on cervical cancer cell lines.[3]
| Cell Line | Cancer Type | Concentration (µg/mL) for ~50% Cytotoxicity |
| HeLa | Cervical Cancer | 100 |
| SiHa | Cervical Cancer | 160-180 |
Experimental Protocols
This section details the methodologies for the key experiments used to assess the cytotoxicity and apoptotic effects of Momordicine-I and related extracts.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Momordicine-I or Momordica charantia extract
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Momordicine-I or the plant extract in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the existing medium from the wells and add 100 µL of the prepared dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and assessing cell membrane integrity with Propidium Iodide (PI).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in the target cells by treating them with the desired concentrations of Momordicine-I or extract for a specified duration. Include an untreated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Preliminary studies indicate that Momordicine-I exerts its cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metabolism.
Inhibition of c-Met Signaling Pathway
Momordicine-I has been shown to inhibit the c-Met signaling pathway in head and neck cancer cells. This inhibition leads to the inactivation of downstream signaling molecules such as STAT3, c-Myc, survivin, and cyclin D1, which are critical for tumor growth and survival.
Caption: Momordicine-I inhibits the c-Met signaling pathway.
Modulation of AMPK/mTOR Signaling Pathway
Recent studies have revealed that Momordicine-I can also modulate metabolic pathways in cancer cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) and Akt signaling pathways, ultimately leading to apoptosis.
Caption: Momordicine-I modulates the AMPK/mTOR signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxic effects of a compound like Momordicine-I involves a series of in vitro assays.
References
- 1. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Momordicine V: An Inquiry into Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the biological activities and molecular targets of various cucurbitane-type triterpenoids isolated from bitter melon (Momordica charantia). However, specific research on the target identification and validation of Momordicine V is notably scarce in publicly available scientific databases. This guide will therefore focus on the well-characterized targets and validation of the closely related and extensively studied compound, Momordicine I , as a representative example of this class of molecules. The general biological activities of cucurbitane triterpenoids, which may be applicable to this compound, will also be discussed.
Introduction to Momordicine and Related Triterpenoids
Momordicines are a class of cucurbitane-type triterpenoids, which are the major bioactive constituents of bitter melon (Momordica charantia).[1] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-tumor effects.[1][2] While a comprehensive understanding of this compound remains to be elucidated, research on analogous compounds, particularly Momordicine I, provides a strong framework for its potential biological activities and molecular targets.
Target Identification and Validation of Momordicine I
Recent studies have identified Momordicine I as a potent anti-tumor agent, particularly in the context of head and neck cancer.[3] The primary molecular target of Momordicine I has been identified as the c-Met signaling pathway.[3]
The c-Met/STAT3 Signaling Pathway
Momordicine I has been shown to inhibit the c-Met receptor tyrosine kinase and its downstream signaling molecules, including c-Myc, survivin, and cyclin D1. This inhibition is mediated through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3). The proposed mechanism involves Momordicine I disrupting the phosphorylation and activation of STAT3, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Quantitative Data on Momordicine I Activity
The anti-cancer effects of Momordicine I have been quantified in various in vitro and in vivo studies.
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Cal27 | Head and Neck | Cytotoxicity | IC50 (48h) | 7 µg/mL | |
| JHU029 | Head and Neck | Cytotoxicity | IC50 (48h) | 6.5 µg/mL | |
| JHU022 | Head and Neck | Cytotoxicity | IC50 (48h) | 17 µg/mL |
Table 1: In Vitro Cytotoxicity of Momordicine I
| Animal Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| Nude Mice | Head and Neck (Cal27 Xenograft) | Momordicine I | Tumor Growth Reduction | ~50% |
Table 2: In Vivo Anti-Tumor Activity of Momordicine I
Experimental Protocols for Target Validation
Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Cal27, JHU029, JHU022) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Momordicine I (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: Cancer cells are treated with Momordicine I for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., c-Met, p-STAT3, STAT3, c-Myc, survivin, cyclin D1, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., Cal27) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomly assigned to treatment groups and administered with Momordicine I (e.g., via intraperitoneal injection) or a vehicle control.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry) to assess the effect of the compound on target proteins in the tumor tissue.
General Biological Activities of Related Cucurbitane Triterpenoids
While specific data for this compound is limited, the broader class of cucurbitane triterpenoids from bitter melon has been shown to modulate several key signaling pathways.
Activation of the AMPK Signaling Pathway
Several momordicosides have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, which are beneficial for managing metabolic diseases like diabetes. The activation of AMPK by these triterpenoids is thought to occur via the upstream kinase CaMKKβ.
Anti-Inflammatory Activity
Extracts of Momordica charantia and its constituent triterpenoids have demonstrated anti-inflammatory properties. This is often attributed to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of the inflammatory response. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Conclusion and Future Directions
While the specific molecular targets of this compound remain to be elucidated, the extensive research on the closely related compound, Momordicine I, and the broader class of cucurbitane triterpenoids provides a strong foundation for future investigations. The identification of the c-Met/STAT3 pathway as a primary target for Momordicine I highlights a promising avenue for the development of novel anti-cancer therapies. Future research should focus on isolating and characterizing this compound to determine its specific bioactivities and molecular targets. Head-to-head comparisons with other momordicines will be crucial to understanding its unique therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for the continued exploration of this promising class of natural products.
References
The Biosynthetic Pathway of Momordicine V in Momordica charantia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, largely due to its rich composition of bioactive cucurbitane-type triterpenoids. Among these, Momordicine V has attracted attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the enzymatic steps from primary metabolites to the core triterpenoid (B12794562) skeleton and the subsequent putative modifications. This document synthesizes available quantitative data, outlines detailed experimental protocols for key research methodologies, and presents visual representations of the biosynthetic pathway and associated research workflows to facilitate further investigation and exploitation of this valuable natural product.
Introduction
Momordica charantia produces a diverse array of secondary metabolites, with cucurbitane-type triterpenoids being a prominent class responsible for the characteristic bitter taste and various therapeutic effects of the plant. This compound, a member of this family, is a complex glycosylated triterpenoid. Understanding its biosynthetic pathway is crucial for several reasons: it can enable the enhancement of its production through metabolic engineering of the plant, facilitate its synthesis in heterologous systems, and provide a basis for the development of novel therapeutic agents. This guide aims to provide an in-depth technical resource for researchers engaged in the study of this compound and related compounds.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through the formation of a core cucurbitane skeleton, followed by a series of largely uncharacterized-functional tailoring reactions.
Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene (B107256)
The pathway commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways[1]. These five-carbon units are sequentially condensed to form the 30-carbon precursor, squalene (B77637). Squalene then undergoes epoxidation, catalyzed by squalene epoxidase (SE), to yield 2,3-oxidosqualene. This molecule is the crucial branch-point intermediate for the biosynthesis of a vast array of triterpenoids and steroids in plants[1].
Cyclization to the Cucurbitane Skeleton
The defining step in the biosynthesis of this compound and other cucurbitacins is the cyclization of 2,3-oxidosqualene. In Momordica charantia, this reaction is catalyzed by the enzyme cucurbitadienol (B1255190) synthase (McCBS) , an oxidosqualene cyclase (OSC)[2][3]. McCBS facilitates a highly specific protonation-initiated cyclization cascade of 2,3-oxidosqualene to produce the characteristic tetracyclic cucurbitane skeleton in the form of cucurbitadienol [1][2].
Putative Post-Cyclization Modifications: Hydroxylations and Glycosylations
The conversion of the initial cucurbitadienol skeleton into the structurally diverse momordicines, including this compound, involves a series of tailoring reactions. While the specific enzymes responsible for the biosynthesis of this compound have not yet been functionally validated, it is widely accepted that these modifications are primarily catalyzed by two major classes of enzymes:
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the hydroxylation of the triterpenoid backbone at specific positions. Transcriptome analyses of M. charantia have identified numerous candidate CYP genes that may be involved in cucurbitacin biosynthesis[1][4].
-
UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the hydroxylated triterpenoid aglycone. This glycosylation step is crucial for the final structure and bioactivity of this compound[1][4].
The precise sequence of these hydroxylation and glycosylation events leading to this compound remains an active area of research.
Quantitative Data
Quantitative analysis of the intermediates and end-products of the this compound pathway, as well as the expression of the encoding genes, is essential for understanding its regulation and for metabolic engineering efforts.
Table 1: Gene Expression Data for Cucurbitadienol Synthase (McCBS) in Momordica charantia
| Tissue | Expression Level (RPKM)[2] | Relative mRNA Level (qRT-PCR)[3] |
| Leaf | High | High |
| Fruit | Low | Low |
| Root | Low | Low |
| Stem | Moderate | Moderate |
| Flower | Moderate | Moderate |
| Seed | Not Reported | Not Reported |
RPKM: Reads Per Kilobase of exon model per Million mapped reads. Data indicates that the initial step of cucurbitacin biosynthesis, the formation of cucurbitadienol, predominantly occurs in the leaves, suggesting subsequent transport of intermediates to the fruits where they accumulate[2][3].
Table 2: Concentration of Charantin (a related cucurbitane triterpenoid) in Momordica charantia
| Tissue/Condition | Charantin Content (mg/g DW) | Reference |
| Fruit (ripening stage) | Highest | [5] |
| Male Flowers | High | [5] |
| Red Light Treatment | Enhanced accumulation | [5] |
Experimental Protocols
RNA Extraction and qRT-PCR for Gene Expression Analysis
This protocol is adapted from methodologies described for gene expression studies in M. charantia[6][7][8].
-
Tissue Collection and RNA Extraction:
-
Harvest fresh plant tissues (leaves, fruits at different developmental stages, roots, etc.) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a plant-specific RNA extraction kit following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the target gene (e.g., McCBS) and a suitable reference gene (e.g., actin or GAPDH).
-
Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.
-
The reaction mixture typically contains: 10 µL SYBR Green Master Mix, 1 µL of each primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
A typical PCR program includes an initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
Heterologous Expression and In Vitro Enzyme Assay for Cucurbitadienol Synthase (McCBS)
This protocol is based on methods used for the functional characterization of oxidosqualene cyclases[1][9].
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of McCBS from M. charantia cDNA using high-fidelity DNA polymerase.
-
Clone the PCR product into a yeast expression vector (e.g., pYES2).
-
-
Yeast Transformation and Expression:
-
Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in lanosterol (B1674476) synthase to reduce background).
-
Grow the transformed yeast in appropriate selection media.
-
Induce protein expression by transferring the culture to a galactose-containing medium.
-
-
Microsome Preparation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.3 M sucrose).
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Pellet the microsomal fraction by ultracentrifugation of the supernatant.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
In Vitro Enzyme Assay:
-
The reaction mixture (e.g., 100 µL) should contain: microsomal protein (50-100 µg), 2,3-oxidosqualene (substrate, e.g., 50 µM) dissolved in a detergent like Tween 80, and a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol).
-
-
Product Extraction and Analysis:
-
Extract the reaction products with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Dry the organic phase and redissolve the residue in a suitable solvent.
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with an authentic standard of cucurbitadienol if available.
-
Extraction and LC-MS/MS Analysis of this compound
This protocol is a generalized procedure based on methods for analyzing cucurbitane triterpenoids in M. charantia[2][10].
-
Sample Preparation and Extraction:
-
Lyophilize and grind plant tissues to a fine powder.
-
Extract a known amount of the powdered sample (e.g., 1 g) with a suitable solvent, such as 80% methanol (B129727) or ethanol, using ultrasonication or maceration.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process multiple times for exhaustive extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
The crude extract can be further purified using solid-phase extraction (SPE) if necessary.
-
Redissolve the final extract in a solvent compatible with the LC-MS system (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for this compound.
-
Quantification: Generate a calibration curve using a purified standard of this compound.
-
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound in Momordica charantia.
Experimental Workflow for Gene Identification and Functional Characterization
Caption: Workflow for identifying and characterizing this compound biosynthetic genes.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Momordica charantia is partially understood, with the initial cyclization step catalyzed by McCBS being well-characterized. However, the downstream tailoring enzymes, specifically the CYPs and UGTs, remain to be functionally elucidated. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate this pathway. Future research should focus on the functional characterization of the candidate CYPs and UGTs to fully reconstitute the this compound biosynthetic pathway. Such knowledge will be instrumental for the metabolic engineering of M. charantia to enhance the production of this and other valuable medicinal compounds, and for exploring their potential in drug development.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolite Profile of Cucurbitane-Type Triterpenoids of Bitter Melon (Fruit of Momordica charantia) and Their Inhibitory Activity against Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Momordicine V: A Technical Guide to its Natural Origin, Abundance, and Analysis
This technical guide provides a comprehensive overview of the natural origin and abundance of Momordicine V, a cucurbitane-type triterpenoid (B12794562) glycoside. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and pathway visualizations.
Natural Origin
This compound is a naturally occurring phytochemical isolated from the leaves of Momordica charantia, commonly known as bitter melon.[1] This plant, belonging to the Cucurbitaceae family, is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine.[2][3] While other related compounds, such as Momordicine I and II, have been isolated from various parts of the plant including the fruit and vines, this compound has been specifically identified in the leaves.[1][4]
Abundance
| Plant Material | Analytical Method | Compound Class | Abundance | Reference |
| Dried Leaves of Momordica charantia | Spectrophotometry | Total Triterpenoid Saponins (B1172615) (calculated as Momordicin I) | 47.4% in the n-butanol fraction of the 80% ethanol (B145695) extract | [1] |
| Dried Seeds of Momordica charantia | Gravimetric | Momordicin (bitter component) | 3.8% (w/w) | [5] |
Note: The value presented for total triterpenoid saponins represents the concentration within a specific extract fraction and not the entire dried leaf mass. The term "Momordicin" in the second entry refers to the overall bitter principles and not a single compound.
Experimental Protocols
The following protocols are based on methodologies reported for the extraction and quantification of triterpenoid saponins from Momordica charantia leaves. These methods can be adapted for the specific isolation and analysis of this compound.
Extraction of Total Triterpenoid Saponins
This protocol describes a solvent extraction method to obtain a saponin-rich fraction from dried bitter melon leaves.[1]
-
Maceration: Pulverize dried leaves of Momordica charantia. Soak the powdered material in 80% ethanol at room temperature for one week.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure to obtain a total extract.
-
Solvent Partitioning: Suspend the total extract in water and perform successive extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Fraction Collection: Concentrate the different solvent fractions under reduced pressure. The n-butanol fraction is typically enriched with triterpenoid saponins.
Quantification of Total Triterpenoid Saponins (Spectrophotometric Method)
This colorimetric assay uses the vanillin-perchloric acid reaction, with Momordicin I as a standard, to determine the total saponin (B1150181) content.[1]
-
Preparation of Standard Curve:
-
Prepare a stock solution of Momordicin I in methanol (B129727) (e.g., 1.2 mg/mL).
-
Create a series of dilutions from the stock solution.
-
Place aliquots of each dilution into colorimetric tubes and evaporate the methanol in a water bath.
-
Dry the tubes at 60°C.
-
Add 0.2 mL of 5% vanillin-glacial acetic acid solution and 0.8 mL of perchloric acid to each tube.
-
Shake well and heat in a 60°C water bath for 15 minutes.
-
Cool the tubes immediately and add 4 mL of glacial acetic acid.
-
Measure the absorbance at 573 nm.
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dissolve a known amount of the n-butanol extract in methanol.
-
Take a suitable aliquot of the sample solution and follow the same colorimetric procedure as for the standards.
-
Determine the saponin concentration in the sample by referring to the standard curve.
-
Visualized Workflow
The following diagram illustrates the general workflow for the extraction and quantification of triterpenoid saponins from Momordica charantia leaves.
References
- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Momordicine V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine V is a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia, commonly known as bitter melon. Triterpenoids from this plant have garnered significant scientific interest due to their diverse pharmacological activities. This document provides detailed protocols for the extraction and purification of this compound, intended to guide researchers in isolating this compound for further investigation and drug development. The methodologies described are based on established techniques for the extraction and purification of triterpenoids and saponins (B1172615) from plant materials.
Data Presentation: Comparative Analysis of Extraction Methods
While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables summarize data for "charantin" (a mixture of β-sitosterol glucoside and stigmasterol (B192456) glucoside often used as a marker for total saponin (B1150181) content) and total saponins from Momordica charantia. This data provides a valuable reference for selecting an appropriate extraction strategy for this compound, as the optimal conditions are likely to be similar.
Table 1: Comparison of Extraction Methods for Charantin
| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Solid-to-Solvent Ratio (w/v) | Charantin Yield (mg/g of dry weight) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Methanol (B129727):Water (80:20) | 46 | 120 | 1:26 | 3.18 | [1] |
| Soxhlet Extraction | Methanol:Water (80:20) | Sub-boiling | 120 | 1:50 | 1.17 ± 0.13 | [1] |
| Maceration | Dichloromethane:Methanol (1:1) | Room Temp. | 240 | 1:10 | Not specified | |
| Reflux | 80% Ethanol | Reflux Temp. | 360 | 1:10 | Not specified |
Note: The UAE method was found to be 2.74 times more efficient than the Soxhlet method for extracting charantin[1].
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from the fruits or leaves of Momordica charantia.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from an optimized method for the extraction of charantin and is expected to be efficient for this compound as well[1].
1. Sample Preparation:
-
Obtain fresh fruits or leaves of Momordica charantia.
-
Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.
-
Cut the material into small pieces and dry in a hot air oven at 50-60°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 10 g of the dried powder and place it in a 500 mL conical flask.
-
Add 260 mL of 80% methanol in water (Methanol:Water, 80:20 v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture at 46°C for 120 minutes.
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the purification of triterpenoids from the crude extract.
1. Preparation of the Crude Extract for Chromatography:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase to be used for column chromatography.
-
In a separate container, take a small amount of silica (B1680970) gel (60-120 mesh) and add the dissolved extract. Mix thoroughly to adsorb the extract onto the silica gel.
-
Dry the silica gel-extract mixture until a free-flowing powder is obtained.
2. Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Allow the column to settle and equilibrate with the non-polar solvent.
-
Carefully load the dried silica gel-extract mixture onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol.
-
Collect fractions of the eluate (e.g., 20 mL each).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
3. Sephadex LH-20 Column Chromatography (for further purification):
-
Pool the fractions from the silica gel column that show the presence of this compound and concentrate them.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).
-
Pack a column with Sephadex LH-20 and equilibrate it with the same solvent.
-
Load the sample onto the column and elute with the same solvent.
-
Collect fractions and monitor by TLC to obtain purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
HPLC is a powerful technique for the final purification and quantification of this compound.
1. Analytical HPLC for Quantification:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of triterpenoids. A starting point could be a gradient of 20% to 80% acetonitrile in water over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205 nm.
-
Standard Preparation: Prepare standard solutions of purified this compound of known concentrations to create a calibration curve for quantification.
-
Sample Preparation: Dissolve a known amount of the purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
2. Preparative HPLC for Purification:
-
The conditions for preparative HPLC are similar to analytical HPLC but with a larger column and a higher flow rate to handle larger sample loads.
-
The fractions corresponding to the this compound peak are collected.
-
The collected fractions are then concentrated to obtain the pure compound.
Visualizations
References
Application Note: Quantitative Analysis of Momordicin V in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a proposed methodology for the sensitive and selective quantification of Momordicin V, a bioactive cucurbitane triterpenoid (B12794562) from Momordica charantia, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol is intended as a starting point for method development and validation. This document outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it includes templates for quantitative data presentation and a hypothesized signaling pathway for Momordicin V, based on the activity of structurally similar compounds.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[1] These therapeutic effects are largely attributed to its rich composition of bioactive compounds, particularly cucurbitane-type triterpenoids.[2] Momordicin V is one such triterpenoid of interest for its potential pharmacological activities. Accurate and reliable quantification of Momordicin V in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. HPLC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological samples.
Experimental Protocol
Note: This protocol is a proposed starting point and requires optimization and validation for specific applications.
1. Sample Preparation (Solid Phase Extraction - SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of Momordicin V from plasma or tissue homogenates.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Loading: Load 500 µL of pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute Momordicin V with 2 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions
-
Instrument: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.0 kV.
Proposed MRM Transitions for Momordicin V (To be determined experimentally):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Momordicin V (Quantifier) | [M+H]⁺ | Fragment 1 | 150 | Optimize | Optimize |
| Momordicin V (Qualifier) | [M+H]⁺ | Fragment 2 | 150 | Optimize | Optimize |
| Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound) | [IS+H]⁺ | IS Fragment | 150 | Optimize | Optimize |
Data Presentation
Table 1: Linearity of Momordicin V Calibration Curve
| Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| e.g., 1 - 1000 | y = mx + c | ≥ 0.99 |
Table 2: Precision and Accuracy of the Method for Momordicin V Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=18) | Accuracy (Recovery %) |
| LLOQ | e.g., 1 | ≤ 20% | ≤ 20% | 80-120% |
| Low | e.g., 3 | ≤ 15% | ≤ 15% | 85-115% |
| Medium | e.g., 100 | ≤ 15% | ≤ 15% | 85-115% |
| High | e.g., 800 | ≤ 15% | ≤ 15% | 85-115% |
Table 3: Recovery of Momordicin V from Plasma
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| Low | e.g., 3 | Expected >80% | ≤ 15% |
| Medium | e.g., 100 | Expected >80% | ≤ 15% |
| High | e.g., 800 | Expected >80% | ≤ 15% |
Visualizations
Hypothesized Signaling Pathway of Momordicin V
Structurally similar cucurbitane triterpenoids from Momordica charantia have been shown to exert their metabolic effects through the activation of the AMP-activated protein kinase (AMPK) pathway. It is hypothesized that Momordicin V may follow a similar mechanism.
Discussion
The presented HPLC-MS/MS method provides a framework for the quantitative analysis of Momordicin V. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid is a common and effective approach for the separation of triterpenoids.[3] Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the matrix.
The successful implementation of this method will require experimental determination of the optimal MRM transitions and collision energies for Momordicin V. Method validation should be performed according to established guidelines to ensure linearity, precision, accuracy, and robustness.
The hypothesized activation of the AMPK pathway by Momordicin V suggests a potential mechanism for its anti-diabetic effects. Further research, including in vitro and in vivo studies, is needed to confirm this mechanism of action.
Conclusion
This application note provides a comprehensive starting point for researchers interested in the HPLC-MS/MS analysis of Momordicin V. The proposed protocol, along with the templates for data presentation and the hypothesized signaling pathway, offers a solid foundation for method development, validation, and further investigation into the pharmacological properties of this promising natural compound.
References
Application Notes and Protocols for Momordicin V in Cell Culture Assays
Disclaimer: Due to the limited availability of specific experimental data for Momordicin V, this document has been compiled using information from studies on closely related cucurbitane-type triterpenoids and extracts from Momordica charantia (bitter melon), such as Momordicine-I and Momordicoside K. The methodologies and expected outcomes described herein are based on the activities of these analogous compounds and are intended to serve as a comprehensive guide for researchers initiating studies with Momordicin V.
Introduction
Momordicin V is a cucurbitane-type triterpene glycoside isolated from Momordica charantia, a plant widely recognized for its medicinal properties, including anti-cancer activities.[1] Triterpenoids from this plant have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key cellular signaling pathways.[2][3] These application notes provide a framework for investigating the potential anti-cancer effects of Momordicin V in vitro, offering detailed protocols for essential cell culture assays.
Mechanism of Action (Based on Related Compounds)
Compounds structurally similar to Momordicin V exert their anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: They can trigger programmed cell death through both intrinsic (mitochondria-dependent) and extrinsic pathways. This is often characterized by the activation of caspases (like caspase-3, -8, and -9), cleavage of Poly (ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[4][5]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G0/G1, G2/M), preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: Key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways, are often modulated by these bioactive molecules. Inhibition of pathways like the c-Met/STAT3 signaling cascade has also been observed.
Data Presentation
The following tables summarize quantitative data obtained for compounds analogous to Momordicin V, providing an expected range of activity.
Table 1: Cytotoxicity of Momordica charantia Extracts and Related Compounds in Cancer Cell Lines
| Cell Line | Compound/Extract | IC50 Value (Concentration) | Exposure Time (h) | Citation |
| Hone-1 (Nasopharyngeal Carcinoma) | Methanol Extract (MCME) | ~0.35 mg/mL | 24 | |
| AGS (Gastric Adenocarcinoma) | Methanol Extract (MCME) | ~0.30 mg/mL | 24 | |
| HCT-116 (Colorectal Carcinoma) | Methanol Extract (MCME) | ~0.30 mg/mL | 24 | |
| CL1-0 (Lung Adenocarcinoma) | Methanol Extract (MCME) | ~0.25 mg/mL | 24 | |
| Cal27 (Head and Neck Squamous Cell Carcinoma) | Momordicine I | 7 µg/mL | 48 | |
| JHU029 (Head and Neck Squamous Cell Carcinoma) | Momordicine I | 6.5 µg/mL | 48 | |
| JHU022 (Head and Neck Squamous Cell Carcinoma) | Momordicine I | 17 µg/mL | 48 | |
| Cal27, JHU029, JHU022 | Momordicoside K | >50 µg/mL (for ~40% cell death) | 48 |
Table 2: Effects of a Momordica charantia Compound (ECDT) on Apoptosis in HA22T Hepatoma Cells
| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Citation |
| 0 (Control) | 1.05 | 0.8 | |
| 5 | 4.5 | 2.1 | |
| 10 | 11.1 | 2.8 | |
| 15 | 13.4 | 3.8 | |
| 20 | 14.9 | 5.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of Momordicin V on cancer cells by measuring metabolic activity.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Momordicin V stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of Momordicin V in culture medium. The final DMSO concentration should not exceed 0.1%-0.5%.
-
Remove the existing medium and add 100 µL of the Momordicin V dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
6-well plates
-
Momordicin V
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of Momordicin V for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the effect of Momordicin V on cell cycle progression.
Materials:
-
Target cancer cell line
-
6-well plates
-
Momordicin V
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with Momordicin V as in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression and activation of specific proteins involved in signaling pathways.
Materials:
-
Target cancer cell line
-
Momordicin V
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Akt, p-Akt, mTOR, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with Momordicin V and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Antitumor Activities of the Bitter Melon (Momordica charantia) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Momordicine V as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicine V, also known as Momordicine I, is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine.[1][2] Emerging preclinical evidence highlights the potential of this compound as a therapeutic agent for a range of diseases, primarily due to its anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][3] These biological activities are attributed to its ability to modulate key cellular signaling pathways involved in cell growth, proliferation, inflammation, and metabolism.[1] This document provides detailed application notes on the therapeutic potential of this compound and protocols for key experiments to facilitate further research and development.
Therapeutic Potential and Mechanism of Action
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects in preclinical studies, particularly in head and neck cancer (HNC). It has been shown to inhibit the viability of HNC cells in a dose-dependent manner, with minimal toxic effects on normal oral keratinocytes.
The primary mechanism of its anti-cancer action involves the inhibition of the c-Met signaling pathway and its downstream effectors. By inhibiting c-Met, this compound leads to the inactivation of STAT3, which in turn downregulates the expression of proteins crucial for cancer cell survival and proliferation, such as c-Myc, survivin, and cyclin D1. Furthermore, this compound has been found to modulate key metabolic pathways in cancer cells by inhibiting glycolysis and lipid metabolism. It also induces autophagy and apoptosis through the activation of AMPK and inhibition of the mTOR and Akt signaling pathways.
Anti-Diabetic and Cardiovascular Benefits
This compound exhibits potent antihyperglycemic activity, making it a promising candidate for diabetes management. Its anti-diabetic effects are mediated through multiple mechanisms, including the enhancement of insulin (B600854) secretion and the improvement of glucose uptake in peripheral tissues. A key pathway involved is the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in energy homeostasis. Activation of AMPK stimulates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby promoting glucose uptake.
Beyond its effects on glucose metabolism, this compound has shown potential in mitigating cardiovascular complications associated with diabetes. It has been reported to inhibit high-glucose-induced cardiac fibroblast proliferation and collagen production, offering protection against cardiac fibrosis. This protective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway and the subsequent inhibition of the TGF-β1-Smad2/3 signaling pathway.
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound contribute significantly to its therapeutic potential. It has been shown to inhibit the production of pro-inflammatory mediators. The underlying mechanism involves the suppression of key inflammatory signaling pathways, including the NF-κB pathway. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Head and Neck Cancer (HNC) Cell Lines
| Cell Line | Cell Type | IC50 Value (at 48h) | Citation |
| Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL | |
| JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL | |
| JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment and Dosage | Outcome | Citation |
| HNC Xenograft | 30 mg/kg this compound, intraperitoneal injection, daily | ~50% reduction in tumor growth compared to control. |
Mandatory Visualizations
Caption: this compound Anti-Cancer Signaling Pathway.
Caption: Metabolic Regulation by this compound in Cancer Cells.
Caption: Anti-Fibrotic Signaling of this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Cal27, JHU022, JHU029) and a normal cell line (e.g., NOK)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from approximately 1 to 50 µg/mL. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cells treated with this compound as described in the cell viability assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-c-Met, anti-STAT3, anti-c-Myc, anti-survivin, anti-cyclin D1, anti-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Treat cells with this compound (e.g., 10 µg/mL for Cal27 and JHU029, 20 µg/mL for JHU022) for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control like actin to normalize protein expression levels.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Nude mice (e.g., 4-6 weeks old).
-
HNC cells (e.g., Cal27).
-
Matrigel.
-
This compound solution for injection (e.g., in a vehicle of DMSO, PEG300, and saline).
-
Calipers.
-
Animal housing and care facilities compliant with NIH guidelines.
Procedure:
-
Subcutaneously inject a suspension of HNC cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each nude mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (e.g., 30 mg/kg) or the vehicle via intraperitoneal injection daily.
-
Monitor the body weight of the mice and measure the tumor size with a caliper every few days. Calculate the tumor volume using the formula: ½ (Length × Width²).
-
After a predetermined period (e.g., 3-4 weeks), sacrifice the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot or immunohistochemistry).
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents. All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
Application of Momordicines in Anti-Cancer Research: Focus on Cucurbitane Triterpenoids from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a source of various bioactive compounds with demonstrated anti-cancer properties. Among these, the cucurbitane-type triterpenoids, including various momordicines and momordicosides, have garnered significant attention for their potential in cancer therapy. While a variety of these compounds have been isolated, research has predominantly focused on a select few, such as Momordicine-I. Data on other specific isomers like Momordicine V is limited in the current scientific literature. This document provides an overview of the anti-cancer applications of Momordicines and related cucurbitane triterpenoids, with a focus on Momordicine-I as a representative compound for which substantial data is available. The information presented here is intended to guide researchers in exploring the therapeutic potential of this class of compounds.
The anti-cancer effects of these compounds are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metabolism.[1][2] In preclinical studies, extracts and isolated compounds from Momordica charantia have been shown to inhibit the growth of various cancer cell lines and tumors.[3][4]
Quantitative Data Summary
The cytotoxic effects of Momordicine-I and other related compounds have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of Momordicine-I
| Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL | 48h | [5] |
| JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL | 48h | |
| JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL | 48h | |
| LN229 | Glioma | ~6-10 µM (for significant apoptosis) | 48h | |
| GBM8401 | Glioma | ~6-10 µM (for significant apoptosis) | 48h |
Table 2: In Vivo Anti-Tumor Efficacy of Momordicine-I
| Cancer Model | Animal Model | Treatment | Outcome | Citation |
| Head and Neck Cancer Xenograft | Nude Mice | 30 mg/kg/mouse, daily IP injection for 20 days | Reduced tumor growth | |
| Syngeneic Head and Neck Cancer | C57BL/6 Mice | 30 mg/kg/mouse, daily IP injection | Reduced tumor volume |
Signaling Pathways and Mechanisms of Action
Momordicine-I and related compounds exert their anti-cancer effects by modulating multiple signaling pathways critical for cancer cell survival and proliferation.
c-Met/STAT3 Signaling Pathway
One of the primary mechanisms of action for Momordicine-I is the inhibition of the c-Met signaling pathway. c-Met, a receptor tyrosine kinase, is often overactivated in cancer and drives tumor growth and metastasis. Momordicine-I has been shown to inhibit c-Met, leading to the inactivation of downstream signaling molecules, including STAT3. The inactivation of STAT3 results in the downregulation of its target genes that are involved in cell cycle progression and survival, such as c-Myc, survivin, and cyclin D1.
References
- 1. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Momordicine V in Metabolic Disease Studies
Disclaimer: As of late 2025, specific research on Momordicine V and its role in metabolic diseases is exceptionally limited. The available scientific literature primarily focuses on Momordicine I and other bioactive compounds isolated from Momordica charantia (bitter melon). Therefore, the following application notes and protocols are based on the existing data for Momordicine I and related cucurbitane-type triterpenoids from Momordica charantia. Researchers should consider these as a starting point for investigating this compound, with the understanding that its specific activities and optimal experimental conditions may differ.
Application Notes
Product: this compound (Cucurbitane-type Triterpenoid)
Source: Isolated from Momordica charantia (Bitter Melon)
Molecular Formula: C₃₀H₄₈O₄ (for Momordicine I, formula for this compound may vary)
Applications: Preclinical research in metabolic diseases, including type 2 diabetes and obesity.
Background: this compound belongs to the family of cucurbitane-type triterpenoids found in bitter melon, a plant with a long history of use in traditional medicine for treating diabetes-related conditions.[1] While research on this compound is sparse, studies on the closely related compound, Momordicine I, and other momordicosides have demonstrated significant potential in the management of metabolic disorders.[2][3] These compounds are known to exert their effects through various mechanisms, including the modulation of key signaling pathways involved in glucose and lipid metabolism.[4]
Mechanism of Action (Inferred from Momordicine I and related compounds): The anti-diabetic and anti-obesity effects of momordicines are believed to be mediated through multiple pathways:
-
AMPK Activation: Momordicine I has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] AMPK activation can lead to enhanced glucose uptake in peripheral tissues and increased fatty acid oxidation.
-
Insulin (B600854) Signaling Pathway Modulation: These compounds may improve insulin sensitivity by modulating the insulin signaling pathway. This can involve enhancing the phosphorylation of key downstream targets, leading to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane.
-
Inhibition of α-Glucosidase: Some cucurbitane-type triterpenoids from Momordica charantia exhibit inhibitory effects on α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This action can help to lower postprandial blood glucose levels.
-
Lipid Metabolism Regulation: Momordicines have been observed to reduce lipid accumulation. This is potentially achieved through the regulation of lipogenesis and the promotion of lipolysis.
Storage and Handling: Store this compound as a solid at -20°C. For biological experiments, prepare stock solutions in a suitable solvent such as DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Momordica Charantia Compounds
| Compound/Extract | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Momordicine I | Rat Cardiac Fibroblasts | 0.1–1 µM | Attenuates high-glucose-induced cell proliferation and collagen synthesis | |
| Momordicosides | C2C12 myoblasts | 10 µM | Enhanced glucose uptake |
| M. charantia ethanolic extract | 3T3-L1 preadipocytes | Not specified | Inhibited adipogenesis | |
Table 2: In Vivo Efficacy of Momordica Charantia Compounds
| Compound/Extract | Animal Model | Dosage | Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Momordicine I | Nude mice with Cal27 xenograft | 30 mg/kg/day | Intraperitoneal | ~50% reduction in tumor growth | |
| M. charantia aqueous extract | High-fat diet-fed ICR mice | 0.5 or 1.0 g/kg/day | Oral | Significantly decreased body and visceral tissue weight |
| M. charantia methanolic extract | STZ-induced diabetic rats | 45, 90, 180 mg/kg | Oral | Reduced hyperlipidemia and oxidative stress | |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol is adapted from studies on cucurbitane-type triterpenoids from Momordica charantia.
1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. b. For differentiation, seed cells in 24-well plates. Once confluent, switch to DMEM with 2% horse serum. Allow cells to differentiate for 4-6 days, with media changes every 48 hours, until myotubes are formed.
2. Glucose Uptake Assay: a. Starve the differentiated C2C12 myotubes in serum-free DMEM for 2 hours. b. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours). Include a positive control such as insulin (100 nM). c. Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. d. Add KRH buffer containing 2-deoxy-D-[³H]glucose (2-DOG) and incubate for 10 minutes at 37°C. e. Terminate the glucose uptake by washing the cells three times with ice-cold PBS. f. Lyse the cells with 0.1 M NaOH. g. Measure the radioactivity of the cell lysates using a scintillation counter. h. Normalize the glucose uptake to the total protein content of each well, determined by a BCA protein assay.
Protocol 2: In Vivo Anti-Obesity Study in High-Fat Diet (HFD)-Induced Obese Mice
This protocol is based on studies investigating the anti-obesity effects of Momordica charantia extracts.
1. Animal Model: a. Use male C57BL/6J mice, 4-5 weeks old. b. Acclimatize the animals for one week. c. Divide the mice into groups (n=8-10 per group): i. Normal diet control ii. High-fat diet (HFD) control (e.g., 45% or 60% kcal from fat) iii. HFD + this compound (low dose, e.g., 10 mg/kg/day) iv. HFD + this compound (high dose, e.g., 50 mg/kg/day) v. HFD + positive control (e.g., Orlistat)
2. Treatment: a. Induce obesity by feeding the HFD for 8-12 weeks. b. Administer this compound or vehicle daily via oral gavage for 4-8 weeks. c. Monitor body weight and food intake weekly.
3. Outcome Measures: a. At the end of the study, fast the mice overnight and collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol. b. Euthanize the mice and harvest tissues (liver, epididymal white adipose tissue) for weight measurement and histological analysis (H&E staining, Oil Red O staining). c. Perform Western blot or qPCR analysis on liver and adipose tissue to assess the expression of key proteins and genes involved in lipid metabolism and insulin signaling (e.g., AMPK, ACC, FAS, SREBP-1c).
Visualizations
Caption: Inferred signaling pathway of this compound in glucose metabolism.
Caption: Experimental workflow for in vivo anti-obesity studies.
References
- 1. Medicinal Chemistry of the Anti-Diabetic Effects of Momordica Charantia: Active Constituents and Modes of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Momordica charantia in Resisting Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Formulation of Momordicine V for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of Momordicine V, a cucurbitane-type triterpenoid (B12794562) glycoside with significant therapeutic potential. Due to its poor aqueous solubility, careful formulation is critical for achieving meaningful and reproducible results in preclinical studies. This document outlines strategies to enhance the solubility and bioavailability of this compound, along with detailed protocols for in vitro and in vivo testing of its biological activities, particularly focusing on its anti-inflammatory and metabolic regulatory properties.
Physicochemical Properties and Formulation Strategies
This compound, like many other triterpenoid glycosides, is characterized by poor water solubility, which presents a significant challenge for its delivery in preclinical models.[1] While specific quantitative solubility data for this compound is limited, its analogue, Momordicine I, is known to be insoluble in water but soluble in organic solvents like methanol (B129727) and dichloromethane.[1] Triterpenoid saponins (B1172615) are also susceptible to hydrolysis of their glycosidic linkages under acidic conditions.
To overcome these challenges, several formulation strategies can be employed to enhance the aqueous solubility and stability of this compound for preclinical evaluation.
Table 1: Formulation Strategies for this compound
| Formulation Strategy | Description | Key Excipients | Suitability |
| Co-solvent System | A mixture of a primary solvent (e.g., water) and a water-miscible organic solvent to increase the solubility of lipophilic compounds. | DMSO, Ethanol, Polyethylene Glycol (PEG) 300/400, Propylene Glycol | In vitro studies, Intravenous (IV) or Intraperitoneal (IP) administration in in vivo studies. |
| Surfactant-based System (Micellar Solution) | Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility. | Tween® 80, Cremophor® EL, Solutol® HS 15 | Oral and parenteral formulations. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral and parenteral formulations. |
| Nanosuspension | Reduction of particle size to the nanometer range increases the surface area, leading to enhanced dissolution rate and bioavailability. | Stabilizers such as surfactants (e.g., Tween® 80) and polymers (e.g., PVP, HPMC) | Oral and parenteral formulations. |
| Lipid-based Formulations | Formulations containing lipids, such as oils and self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic compounds. | Medium-chain triglycerides (MCT), Labrasol®, Cremophor® RH 40 | Oral gavage in in vivo studies. |
Experimental Protocols
In Vitro Efficacy Screening
1. AMPK Activation Assay
AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis and a target for therapies against metabolic diseases.[2] Several triterpenoids from Momordica charantia have been shown to activate AMPK.[2]
Protocol:
-
Cell Culture: Culture C2C12 myotubes or HepG2 hepatocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Seed cells in a 96-well plate. Once confluent, replace the medium with serum-free medium containing the various concentrations of this compound or a positive control (e.g., AICAR, 2 mM). Incubate for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. The ratio of phosphorylated AMPK to total AMPK will indicate the level of activation.
2. NF-κB Reporter Assay
The NF-κB signaling pathway is a key regulator of inflammation.[3] Cucurbitane-type triterpenoids have demonstrated anti-inflammatory effects by inhibiting this pathway.[3]
Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute with cell culture medium to final concentrations ranging from 1 to 50 µM.
-
Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce NF-κB activation by adding TNF-α (10 ng/mL) to the medium and incubate for 6 hours.
-
Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.
In Vivo Preclinical Evaluation
1. Formulation Preparation for In Vivo Studies
-
For Intraperitoneal (IP) Injection: A co-solvent system is often suitable. A suggested starting formulation is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of this compound should be determined based on the required dose and solubility in this vehicle.
-
For Oral Gavage: A suspension or a lipid-based formulation is recommended. A 0.5% (w/v) carboxymethylcellulose (CMC) solution with 0.1% Tween® 80 in water can be used to prepare a suspension. Alternatively, a solution in a lipid vehicle like sesame oil or medium-chain triglycerides can be prepared.
2. Acute Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
-
Dosing: Based on studies with the analogue Momordicine I, a starting dose of 30 mg/kg for this compound can be considered.[4] Administer the prepared formulation of this compound (IP or orally) 1 hour before inducing inflammation. A control group should receive the vehicle alone, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Data Presentation
Table 2: In Vitro AMPK Activation by this compound in C2C12 Myotubes
| Concentration (µM) | p-AMPKα/Total AMPKα Ratio (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 1 | Data to be filled |
| 10 | Data to be filled |
| 50 | Data to be filled |
| AICAR (Positive Control) | Data to be filled |
Table 3: Inhibition of TNF-α-induced NF-κB Activity by this compound
| Concentration (µM) | NF-κB Inhibition (%) |
| 0 (Vehicle Control) | 0 |
| 1 | Data to be filled |
| 10 | Data to be filled |
| 50 | Data to be filled |
| Positive Control (e.g., Bay 11-7082) | Data to be filled |
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Vehicle Control | Data to be filled | 0 |
| This compound (30 mg/kg, IP) | Data to be filled | Data to be filled |
| Indomethacin (10 mg/kg, IP) | Data to be filled | Data to be filled |
Visualizations
References
- 1. Momordicin I - Wikipedia [en.wikipedia.org]
- 2. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Momordicine V Extraction from Bitter Melon (Momordica charantia) Leaves
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction yield of Momordicine V from bitter melon leaves. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a putative biosynthetic pathway for this class of compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other cucurbitane-type triterpenoid (B12794562) glycosides from bitter melon leaves.
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for this compound. | Cucurbitane triterpenoid glycosides are often extracted with polar solvents. Try using a mixture of ethanol (B145695) or methanol (B129727) with water. A common starting point is 70-80% ethanol or methanol in water.[1][2] |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation. | Extraction efficiency generally increases with temperature up to a certain point. For ethanol/methanol extractions, a temperature range of 40-72°C has been shown to be effective.[1] Avoid excessively high temperatures to prevent degradation of heat-sensitive compounds. | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the target compound from the plant matrix. | Studies on related compounds suggest an extraction time of 70 to 120 minutes can be optimal. Experiment with increasing the extraction time to see if the yield improves. | |
| Poor Sample Preparation: Improperly dried or coarsely ground leaves will have a reduced surface area, hindering solvent penetration. | Ensure the bitter melon leaves are thoroughly dried to a low moisture content. Grind the dried leaves into a fine powder to maximize the surface area available for extraction. | |
| Incorrect Solid-to-Solvent Ratio: Too little solvent will result in an incomplete extraction. | A higher solvent-to-solid ratio generally improves extraction efficiency. Ratios from 1:10 to 1:26 (w/v) have been used for similar compounds. | |
| Presence of Impurities in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | Consider a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane (B92381) to remove lipids before extracting with your primary polar solvent. Alternatively, a post-extraction cleanup step using solid-phase extraction (SPE) with a C18 cartridge can be employed. |
| Degradation of this compound: The compound may be unstable under the extraction conditions. | Minimize exposure to high temperatures and light. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE). Store the extract at low temperatures (-20°C) after extraction. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the cultivar, age, and growing conditions of the bitter melon plant. | Use plant material from a consistent source and of a similar maturity. If possible, analyze the this compound content of a small sample of the raw material before large-scale extraction. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different yields. | Carefully control and monitor all extraction parameters. Use calibrated equipment and ensure consistent procedures are followed for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from bitter melon leaves?
A1: While specific data for this compound is limited, for related cucurbitane triterpenoid glycosides like charantin and other saponins, mixtures of ethanol and water or methanol and water are most effective. A concentration of 70-80% ethanol or methanol is a good starting point.
Q2: How can I improve the efficiency of my extraction?
A2: Several factors can be optimized:
-
Pre-treatment: Ensure leaves are properly dried and ground to a fine powder to increase surface area.
-
Solvent: Use an optimal solvent system, such as 70-80% ethanol or methanol.
-
Temperature: An extraction temperature between 40°C and 72°C is often recommended.
-
Time: Allow for sufficient extraction time, typically between 70 and 120 minutes.
-
Method: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE), which can improve yield and reduce extraction time compared to conventional methods like Soxhlet extraction.
Q3: What is a typical yield for this compound?
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying specific triterpenoid glycosides. You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.
Q5: Is this compound stable during extraction and storage?
A5: Triterpenoid glycosides can be susceptible to degradation at high temperatures. It is advisable to avoid prolonged exposure to heat. Extracts should be stored at low temperatures (e.g., -20°C) to prevent degradation. Nano-encapsulation is an advanced technique that can be used to improve the stability of extracted compounds.
Quantitative Data Summary
Disclaimer: The following data is for related cucurbitane triterpenoids and total phenolic/flavonoid content, as specific quantitative data for this compound yield under varying conditions is not available in the reviewed literature. These values can, however, provide a baseline for optimization experiments.
Table 1: Optimization of Extraction Parameters for Total Phenolic and Flavonoid Content from Momordica charantia Leaves
| Parameter | Optimal Value | Resulting Yield |
| Temperature | 72°C | TPC: 87.85 ± 0.24 mg GAE/g DW |
| Time | 70 min | TFC: 12.68 ± 0.17 mg QE/g DW |
| Ethanol Conc. | 70% | |
| Source: Adapted from a study on the optimization of extraction conditions for antioxidant activity. |
Table 2: Comparison of Extraction Methods for Charantin from Momordica charantia Fruits
| Extraction Method | Solvent | Temperature | Time | Solid-to-Solvent Ratio | Charantin Yield (mg/g) |
| Ultrasound-Assisted Extraction (UAE) - Optimized | 80% Methanol | 46°C | 120 min | 1:26 (w/v) | 3.18 |
| Soxhlet Extraction | 80% Methanol | Sub-boiling | 120 min | 1:50 (w/v) | ~1.16 (2.74-fold less than UAE) |
| Source: Adapted from a study on the optimization of ultrasound-assisted extraction. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from optimized methods for the extraction of charantin and can be used as a starting point for this compound.
1. Sample Preparation: a. Thoroughly wash fresh bitter melon leaves and dry them in an oven at 40-60°C until a constant weight is achieved. b. Grind the dried leaves into a fine powder using a laboratory mill.
2. Extraction: a. Weigh 10 g of the powdered leaf material and place it into a 500 mL Erlenmeyer flask. b. Add 260 mL of 80% methanol in water to achieve a solid-to-solvent ratio of 1:26 (w/v). c. Place the flask in an ultrasonic bath. d. Sonicate for 120 minutes at a controlled temperature of 46°C.
3. Filtration and Concentration: a. After sonication, filter the mixture through Whatman No. 1 filter paper. b. Collect the filtrate and transfer it to a round-bottom flask. c. Concentrate the extract using a rotary evaporator at a temperature below 50°C until a viscous crude extract is obtained.
4. Storage: a. Store the crude extract in an airtight container at -20°C for long-term preservation.
Protocol 2: Quantification of this compound using HPLC (General Method)
This is a general procedure for the quantification of cucurbitane-type triterpenoids. The specific mobile phase and gradient may need to be optimized for this compound.
1. Preparation of Standard Solutions: a. Accurately weigh a known amount of pure this compound standard. b. Dissolve it in methanol or a suitable solvent to prepare a stock solution of known concentration. c. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
2. Sample Preparation: a. Reconstitute a known amount of the dried extract in the initial mobile phase (e.g., 1 mL). b. Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Starting Point):
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10-20%), then ramp up to a high percentage of B (e.g., 90%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 205 nm (or as determined by UV scan of the pure standard).
- Injection Volume: 20 µL.
4. Analysis: a. Inject the standard solutions to generate a calibration curve of peak area versus concentration. b. Inject the prepared sample extract. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Putative Biosynthetic Pathway of this compound
The following diagram illustrates a putative biosynthetic pathway for this compound, a cucurbitane-type triterpenoid glycoside. The initial steps leading to the cucurbitadienol (B1255190) backbone are well-established in plants. The subsequent hydroxylation and glycosylation steps are hypothesized based on the known biosynthesis of similar compounds like Momordicoside K. The specific enzymes (CYPs and UGTs) for this compound are yet to be fully characterized.
Caption: Putative biosynthetic pathway of this compound.
General Experimental Workflow for this compound Extraction and Analysis
This workflow outlines the key stages from sample preparation to the final analysis of this compound content.
Caption: Workflow for this compound extraction and analysis.
References
Technical Support Center: Momordicine V and Related Triterpenoids
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Momordicine-type compounds.
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of Momordicine after extraction | Degradation during extraction: Use of certain solvents, like methanol (B129727), especially with thermal treatment, can lead to the formation of derivatives and artifacts.[1] | Use a non-methanolic solution for extraction to avoid the formation of 5,19-acetals and methyl ethers.[1] Consider extraction methods that do not require high heat. |
| Improper storage of plant material: High moisture content and inappropriate temperatures can lead to enzymatic or microbial degradation of triterpenoids in the raw plant material. | Store plant material in a dry, dark place at a low temperature. Consider freeze-drying fresh material before extraction. | |
| Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Formation of artifacts: Under acidic conditions, intramolecular nucleophilic addition can occur between the C-19 aldehyde and the C-7 hydroxyl group, forming 5,19-hemiacetals.[1] The presence of methanol or ethanol (B145695) can lead to the formation of corresponding acetals and ethers.[1] | Maintain neutral pH during extraction and sample preparation. If acidic conditions are necessary, be aware of potential transformations. Use co-injection with known standards to identify potential artifacts. |
| Sample degradation: Exposure to light, high temperatures, or oxygen can cause degradation of the target compound. | Prepare samples fresh and protect them from light. Use amber vials for storage and analysis. Store stock solutions and samples at appropriate low temperatures. | |
| Inconsistent results in bioassays | Compound instability in assay medium: The pH, temperature, or components of the cell culture or assay buffer may be causing the compound to degrade over the course of the experiment. | Assess the stability of the compound in the specific assay medium over the experimental timeframe. Consider pre-incubating the compound in the medium and analyzing for degradation. |
| Variability in stock solution concentration: Improper storage or solvent evaporation can alter the concentration of the stock solution. | Store stock solutions in tightly sealed vials at -20°C or lower for long-term storage.[2] Regularly check the concentration of the stock solution using a validated analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure Momordicine compounds?
A1: For solid, pure compounds, storage in a dry, dark environment is recommended. For solutions, the following conditions are advised:
| Storage Duration | Temperature | Form | Reference |
| Short-term (days to weeks) | 0 - 4 °C | Solid powder or in DMSO | |
| Long-term (months to years) | -20 °C | Solid powder or in DMSO |
Q2: How stable are Momordicine compounds in biological matrices, such as blood?
A2: Studies on Momordicine I have shown that it is stable in mouse blood. However, the stability in other biological fluids or in the presence of specific enzymes has not been extensively reported and should be experimentally determined.
Q3: What factors can cause the degradation of Momordicine V and related triterpenoids?
A3: Based on the structure of related compounds like Momordicine I, the following factors are likely to cause degradation or transformation:
-
pH: Acidic conditions can catalyze intramolecular reactions.
-
Solvents: Alcohols like methanol and ethanol can react with the compound, especially in the presence of heat or acid, to form artifacts.
-
Temperature: Elevated temperatures can accelerate degradation. While some compounds are stable enough for short-term shipping at ambient temperatures, long-term storage requires low temperatures.
-
Light: As with many complex organic molecules, exposure to UV light may cause degradation.
-
Oxidation: The presence of oxidizing agents could potentially lead to degradation.
Q4: Are there known degradation pathways for Momordicine-type compounds?
A4: A specific degradation pathway for this compound is not documented. However, for Momordicine I, a significant transformation pathway involves the C-19 aldehyde and C-7 hydroxyl groups, particularly under acidic conditions, leading to the formation of 5,19-hemiacetals. The presence of alcohols can further lead to the formation of acetals and ethers.
Experimental Protocols
Protocol 1: Stability Assessment of Momordicine in Solution
Objective: To determine the stability of a Momordicine compound under specific solvent and temperature conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the Momordicine compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into multiple amber vials to create replicate samples for each condition to be tested (e.g., different temperatures, pH values, or solvents).
-
Time Zero (T0) Analysis: Immediately analyze a set of T0 samples using a validated analytical method (e.g., UPLC-MS/MS) to determine the initial concentration.
-
Incubation: Store the remaining samples under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a set of samples from each condition and analyze them using the same analytical method.
-
Data Analysis: Compare the concentration of the Momordicine compound at each time point to the T0 concentration to determine the percentage of degradation over time.
Protocol 2: UPLC-MS/MS Quantification of Momordicine I
Objective: To accurately quantify Momordicine I in a sample. (This method is based on a study of Momordicine I and may need adaptation).
Methodology:
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable additive (e.g., formic acid) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for the target analyte and an internal standard.
-
Standard Curve: Prepare a series of calibration standards of known concentrations to generate a standard curve for quantification.
-
Sample Analysis: Inject the prepared samples and quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations
Caption: Transformation of Momordicine I under acidic conditions.
Caption: Workflow for Momordicine stability assessment.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Momordicine V
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Momordicine V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cucurbane-type triterpenoid (B12794562) found in the medicinal plant Momordica charantia (bitter melon). It has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. However, this compound is characterized by its poor solubility in aqueous solutions, which can significantly hinder its bioavailability and limit its therapeutic efficacy in preclinical and clinical studies. Overcoming this low solubility is a critical step in the development of this compound as a potential therapeutic agent.
Q2: What is the aqueous solubility of this compound?
Q3: In which organic solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. This information is crucial for preparing stock solutions for in vitro and in vivo experiments.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [2] |
| Dichloromethane | Soluble | [1] |
| Petrol | Insoluble |
Q4: What are the primary biological activities and signaling pathways associated with this compound?
This compound and related compounds from Momordica charantia have been shown to modulate several key signaling pathways implicated in cancer and inflammation. The primary pathways include:
-
c-Met Signaling Pathway: Momordicine I, a closely related compound, has been demonstrated to inhibit the c-Met signaling pathway and its downstream effectors like STAT3, c-Myc, survivin, and cyclin D1 in head and neck cancer cells.
-
NF-κB Signaling Pathway: Extracts from Momordica charantia containing momordicines have shown potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of pro-inflammatory gene expression.[3]
Troubleshooting Guide: Solubility Enhancement Strategies
This guide provides an overview of common techniques to improve the aqueous solubility of this compound for experimental purposes.
Issue: Precipitation of this compound in aqueous buffer during my experiment.
Cause: The low intrinsic aqueous solubility of the compound.
Solutions:
Several strategies can be employed to increase the apparent solubility of this compound in aqueous solutions. The choice of method will depend on the specific experimental requirements, such as the final desired concentration and the tolerance of the biological system to excipients.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvent Systems | A water-miscible organic solvent is used to increase the solubilizing capacity of the aqueous vehicle. | Simple to prepare; effective for achieving moderate increases in solubility. | The organic solvent may have its own biological or toxic effects; the final concentration of the co-solvent must be carefully controlled. |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex. | Can significantly increase aqueous solubility; may also enhance stability. | The complexing agent may potentially alter the biological activity of the compound; requires formulation development. |
| Nanosuspensions | The particle size of this compound is reduced to the nanometer range, which increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility. | High drug loading is possible; applicable to a wide range of poorly soluble drugs. | Requires specialized equipment (e.g., high-pressure homogenizer); physical stability of the nanosuspension can be a concern. |
| Solid Dispersions | This compound is dispersed in a solid, inert, and hydrophilic carrier matrix at the molecular level. | Can significantly enhance the dissolution rate and bioavailability. | The manufacturing process can be complex; the amorphous drug may be prone to recrystallization over time. |
Experimental Protocols
Below are detailed methodologies for key solubility enhancement techniques. Researchers should optimize these protocols for their specific experimental setup.
1. Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is adapted from a formulation used for in vivo studies of Momordicine I.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (a modified β-cyclodextrin) or a similar solubilizing agent
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a 30% (w/v) solution of Captisol® in sterile water.
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the appropriate volume of the 30% Captisol® solution.
-
While vortexing the Captisol® solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum, ideally below 5%.
-
The final formulation should be a clear solution. If precipitation occurs, the ratio of co-solvents and solubilizing agents may need to be optimized.
2. Formulation of a Nanosuspension using High-Pressure Homogenization
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer (e.g., 2% w/v Poloxamer 188).
-
Disperse a specific amount of this compound powder (e.g., 1% w/v) in the stabilizer solution to form a pre-suspension.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.
-
Homogenize the pre-suspension using a high-pressure homogenizer. The homogenization pressure and number of cycles will need to be optimized to achieve the desired particle size (typically below 500 nm). For example, homogenization at 1500 bar for 20 cycles.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
3. Preparation of a Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)
-
Suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in a suitable organic solvent.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can be milled and sieved to obtain a powder with uniform particle size.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
4. Cyclodextrin Complexation via Kneading Method
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-methanol solution (1:1 v/v)
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of the water-methanol solution to the cyclodextrin and knead to form a homogeneous paste.
-
Accurately weigh this compound (e.g., in a 1:1 molar ratio with the cyclodextrin) and add it to the paste.
-
Knead the mixture thoroughly for an extended period (e.g., 60 minutes). During this process, add more of the water-methanol solution if necessary to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Momordicin I - Wikipedia [en.wikipedia.org]
- 2. Enhancing the medicinal properties and phytochemical content of bitter melon (Momordica charantia L.) through elicitation with brassinosteroid, ethrel, and carrageenan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling [mdpi.com]
Optimizing Momordicine V Dosage for In Vitro Experiments: A Technical Support Center
Disclaimer: Scientific literature extensively covers the bioactivities of various compounds from Momordica charantia (bitter melon), with a significant focus on Momordicine I. However, specific in vitro experimental data on Momordicine V is currently limited. This compound has been identified as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al, isolated from Momordica charantia leaves[1]. This guide provides troubleshooting advice and experimental protocols largely based on data from the closely related and well-studied compound, Momordicine I, and other bioactive constituents of Momordica charantia. Researchers should use this information as a starting point and perform careful dose-response studies to optimize conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: Given the lack of specific data for this compound, a rational starting point can be extrapolated from studies on Momordicine I. For initial cytotoxicity and proliferation assays, a broad concentration range is recommended. Based on IC50 values for Momordicine I in various cancer cell lines, a starting range of 1 µg/mL to 100 µg/mL is advisable[2][3]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve this compound for cell culture experiments?
A2: Momordicine I, a similar cucurbitane-type triterpenoid, is soluble in methanol (B129727) and dichloromethane (B109758) but insoluble in water[3]. For cell culture applications, it is common practice to dissolve the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
Q3: What are the known signaling pathways affected by related compounds like Momordicine I?
A3: Momordicine I has been shown to modulate several key signaling pathways involved in cancer progression and inflammation. These include:
-
c-Met/STAT3 Pathway: Momordicine I inhibits the c-Met receptor tyrosine kinase, leading to the inactivation of STAT3 and downregulation of downstream targets like c-Myc, survivin, and cyclin D1[2][4][5].
-
PI3K/Akt/mTOR Pathway: This crucial cell survival and proliferation pathway is a potential target, as other triterpenoids from Momordica charantia have demonstrated inhibitory effects on it[6].
-
AMPK/mTOR/Akt Pathway: Momordicine I has been observed to induce autophagy and inhibit lipogenesis through the modulation of this metabolic pathway[7].
-
NF-κB Signaling Pathway: Momordicine I exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway[4].
Researchers investigating this compound may consider exploring these pathways as potential targets.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results | 1. Compound Precipitation: High concentrations of the compound may precipitate in the aqueous culture medium. 2. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 3. Cell Line Variability: Different cell lines exhibit varying sensitivities. Passage number can also affect response. | 1. Visually inspect for precipitate. Prepare fresh dilutions for each experiment. Consider the use of a solubilizing agent after validating its lack of toxicity to your cells. 2. Ensure a homogenous single-cell suspension before plating. Use a consistent seeding density for all experiments. 3. Confirm the identity of your cell line. Use cells within a consistent and low passage number range. |
| High cytotoxicity observed in control cells | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Microbial contamination of cell cultures or reagents. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). Include a vehicle-only control in all experiments. 2. Regularly test for mycoplasma and other contaminants. Use sterile techniques and reagents. |
| No observable effect at expected concentrations | 1. Compound Inactivity: The specific cell line may be resistant to the compound's effects. 2. Incorrect Dosage: The concentration range tested may be too low. 3. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Try a different cell line known to be sensitive to other Momordica charantia compounds. 2. Expand the concentration range in your dose-response experiments. 3. Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly. |
Data Presentation
Table 1: IC50 Values of Momordicine I in Various Head and Neck Cancer (HNC) Cell Lines
| Cell Line | Cancer Type | IC50 Value (48h) | Citation |
| Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL | [2][3] |
| JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL | [2][3] |
| JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL | [2][3] |
Note: These values are for Momordicine I and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours)[2].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-c-Met, c-Met, p-STAT3, STAT3, Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Momordicin I - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Momordicine V in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Momordicine V in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known cellular targets of Momordicine compounds?
While direct, comprehensive studies on this compound are limited, research on the closely related compound Momordicine I and other extracts from Momordica charantia (bitter melon) has identified several key signaling pathways that are modulated. These are considered the primary on-target effects. It is plausible that this compound interacts with similar pathways. Known targets include:
-
c-Met Signaling Pathway: Momordicine I has been shown to inhibit the c-Met receptor tyrosine kinase and its downstream signaling molecules, such as STAT3, c-Myc, survivin, and cyclin D1.[1][2][3]
-
AMP-activated Protein Kinase (AMPK) Signaling Pathway: Momordicine I is known to activate AMPK, a central regulator of cellular energy homeostasis.[1][4] This activation can influence glucose uptake and lipid metabolism.
-
NF-κB Signaling Pathway: Some constituents of Momordica charantia have been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation.
-
Metabolic Pathways: Momordicine I has been observed to inhibit glycolysis and lipogenesis.
Q2: What are the potential off-target effects of this compound?
Direct off-target effects of this compound have not been extensively characterized. However, based on the known activities of related compounds and the nature of natural products, potential off-target effects could include:
-
Interaction with other kinases: Due to the conserved nature of kinase active sites, this compound may inhibit other kinases beyond c-Met.
-
Modulation of unforeseen signaling pathways: Natural products can have complex pharmacology and may interact with multiple cellular targets.
-
Cytotoxicity at high concentrations: Like many bioactive compounds, this compound may induce cytotoxicity through mechanisms unrelated to its primary targets at higher concentrations.
Q3: How can I minimize the risk of microbial contamination from my this compound stock solution?
Natural compounds can sometimes be a source of microbial contamination. To mitigate this risk, it is crucial to sterilize your this compound stock solution before adding it to cell cultures. The recommended method is filter sterilization using a 0.22 µm syringe filter, which will remove bacteria and fungi without degrading the compound.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability or Morphology Changes
This guide will help you troubleshoot unexpected changes in your cell cultures after treatment with this compound.
| Observation | Potential Cause | Recommended Action |
| Rapid decrease in cell viability at low concentrations | 1. High sensitivity of the cell line. 2. Off-target cytotoxicity. 3. Solvent toxicity. | 1. Perform a dose-response curve starting from a very low concentration. 2. Use a panel of cell lines with varying genetic backgrounds to assess specificity. 3. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line. |
| Changes in cell morphology unrelated to the expected phenotype | 1. Off-target effects on the cytoskeleton or adhesion proteins. 2. Cellular stress response. | 1. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin). 2. Analyze the expression of stress response markers (e.g., HSP70). |
| Increased cell death in control (vehicle-treated) cells | 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of the solvent. | 1. Lower the final solvent concentration in the culture medium. 2. Use a fresh, sterile aliquot of the solvent. |
Guide 2: Inconsistent or Non-reproducible Experimental Results
This guide addresses issues with the reliability and reproducibility of your findings.
| Observation | Potential Cause | Recommended Action |
| High variability between replicate experiments | 1. Inconsistent this compound stock solution concentration. 2. Cell passage number and confluency variations. 3. Subtle variations in incubation times or conditions. | 1. Prepare a large, single batch of this compound stock solution and aliquot for single use. 2. Maintain a strict protocol for cell seeding density, passage number, and experimental confluency. 3. Standardize all experimental parameters and document them meticulously. |
| Loss of this compound activity over time | 1. Degradation of the compound in solution. 2. Adsorption to plasticware. | 1. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light. 2. Consider using low-adhesion plasticware. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose Range and Assessing Cytotoxicity
Objective: To identify a concentration range of this compound that elicits the desired biological effect with minimal off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x concentrated vehicle control.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions or vehicle control. This will result in a final 1x concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against the logarithm of this compound concentration to determine the IC50 (inhibitory concentration 50%) value. For subsequent experiments, use concentrations well below the IC50 to minimize cytotoxicity-related off-target effects.
Protocol 2: Validating On-Target Engagement
Objective: To confirm that this compound is interacting with its intended target in your cell line.
Methodology:
-
Treatment: Treat cells with a non-toxic concentration of this compound (determined from Protocol 1) for a suitable duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform western blot analysis to assess the phosphorylation status or total protein levels of the target and key downstream effectors. For example:
-
c-Met pathway: Probe for phospho-c-Met, total c-Met, phospho-STAT3, and total STAT3.
-
AMPK pathway: Probe for phospho-AMPK, total AMPK, phospho-ACC, and total ACC.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A significant change in the phosphorylation or expression of the target and its downstream markers upon this compound treatment indicates on-target engagement.
Visualizing Signaling Pathways and Workflows
To aid in understanding the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for on-target validation of this compound.
Caption: Proposed inhibition of the c-Met signaling pathway by this compound.
Caption: Proposed activation of the AMPK signaling pathway by this compound.
References
- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Momordicine V Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of Momordicine V. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound production from lab to industrial scale?
A1: Scaling up the production of this compound, a triterpenoid (B12794562) saponin (B1150181) from Momordica charantia, presents several key challenges that span from raw material sourcing to final purification. These can be broadly categorized as:
-
Process Optimization and Reproducibility: Translating laboratory-scale extraction and purification protocols to larger volumes can be difficult. Factors such as mixing efficiency, heat transfer, and mass transfer dynamics change significantly with scale, potentially leading to inconsistencies in yield and purity.[1]
-
Raw Material Variability: The concentration of this compound in Momordica charantia can fluctuate based on genetic and environmental factors, as well as farming practices.[2] This variability can disrupt the consistency of the production process.
-
Extraction and Purification Complexity: this compound is one of many structurally similar cucurbitane-type triterpenoids in Momordica charantia.[3][4] Separating the target compound to a high purity on a large scale is a significant challenge.
-
Supply Chain Management: As production volume increases, so does the demand for raw materials. Ensuring a consistent and high-quality supply of Momordica charantia can be a logistical challenge.[1]
-
Cost Control: The capital investment for larger equipment, expanded facilities, and skilled personnel can be substantial. Inefficiencies during the scale-up process can lead to higher operational costs, impacting the economic viability of the final product.
Q2: What strategies can be employed to increase the yield of this compound from the raw plant material?
A2: Increasing the yield of this compound starts with the raw material and extends through the extraction process. Consider the following strategies:
-
Elicitor Treatment: Studies have shown that the application of elicitors such as brassinosteroids (BRs) and Ethrel can significantly increase the momordicine content in Momordica charantia. For instance, applying 0.5 mg l⁻¹ BRs has been shown to increase momordicine content by 18.8%.
-
Optimized Extraction Method: While traditional methods like maceration and Soxhlet extraction are used, modern techniques such as ultrasound-assisted extraction (UAE) and ultrahigh-pressure extraction (UHPE) can offer higher yields in shorter times. For a related compound, charantin, UAE was found to be 2.74-fold more efficient than Soxhlet extraction.
-
Solvent Selection: The choice of solvent is critical. A mixture of methanol (B129727) or ethanol (B145695) and water is commonly used for extracting saponins (B1172615) from Momordica charantia. The optimal ratio should be determined experimentally.
-
Process Parameter Optimization: Factors like temperature, extraction time, and the solid-to-solvent ratio significantly impact yield. These parameters should be systematically optimized, potentially using a response surface methodology (RSM) approach.
Q3: What is the likely biosynthetic pathway for this compound, and how can this knowledge be leveraged?
A3: The specific biosynthetic pathway for this compound has not been fully elucidated in the public domain. However, as a cucurbitane-type triterpenoid glycoside, its biosynthesis is expected to follow the well-established isoprenoid pathway. The pathway begins with the synthesis of 2,3-oxidosqualene, which is then cyclized to form the cucurbitane skeleton. A series of post-cyclization modifications, including hydroxylations and glycosylations, are catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively, to produce the final this compound molecule.
Understanding this pathway can be leveraged in several ways:
-
Metabolic Engineering: By identifying and overexpressing the specific CYPs and UGTs involved in this compound biosynthesis, it may be possible to engineer microbial or plant cell culture systems for its production, offering a more controlled and scalable alternative to agricultural extraction.
-
In Vitro Synthesis: Knowledge of the enzymatic steps could enable the development of in vitro biocatalytic processes for the synthesis of this compound from precursors.
Below is a putative biosynthetic pathway for this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound production.
Extraction & Initial Processing
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Crude Extract | 1. Suboptimal plant material (low this compound content). 2. Inefficient extraction method or parameters. 3. Incorrect solvent system. | 1. Standardize plant material; consider sourcing from cultivators using elicitors. 2. Employ advanced extraction techniques like UAE or UHPE. Optimize extraction time, temperature, and solid-to-solvent ratio. 3. Experiment with different ethanol or methanol concentrations in water. |
| Inconsistent Yields Between Batches | 1. Variability in raw plant material. 2. Lack of strict control over process parameters. | 1. Implement robust quality control for incoming raw materials, including HPLC fingerprinting. 2. Ensure precise control and monitoring of all extraction parameters for each batch. |
| High Viscosity of Crude Extract | Co-extraction of polysaccharides and other macromolecules. | 1. Pre-extract the plant material with a non-polar solvent to remove lipids. 2. Employ enzymatic hydrolysis to break down polysaccharides (requires careful optimization to avoid degrading this compound). 3. Use precipitation with an anti-solvent to selectively remove polysaccharides. |
| Degradation of this compound | 1. Excessive heat during extraction or solvent evaporation. 2. Prolonged exposure to harsh solvents or pH conditions. | 1. Use non-thermal extraction methods where possible. Evaporate solvents under reduced pressure at low temperatures (<50°C). 2. Optimize extraction time to be as short as possible while maintaining good yield. Buffer the extraction solvent if pH sensitivity is observed. |
Purification (Chromatography)
| Problem | Potential Causes | Recommended Solutions |
| Poor Separation of this compound from Structurally Similar Saponins | 1. Inappropriate stationary or mobile phase. 2. Co-elution of impurities. | 1. For column chromatography, experiment with different solvent systems (e.g., gradients of chloroform, methanol, and water). Consider using reversed-phase (e.g., C18) or specialized chromatography resins. 2. Employ orthogonal purification techniques, such as using a different type of chromatography (e.g., normal phase followed by reversed-phase). |
| Peak Tailing in HPLC Analysis | 1. Column overload. 2. Secondary interactions between this compound and the stationary phase. | 1. Reduce the sample concentration or injection volume. 2. Add a small amount of a modifier (e.g., trifluoroacetic acid or formic acid for reversed-phase) to the mobile phase to improve peak shape. |
| Irreversible Adsorption to Column | Strong interaction between this compound and the stationary phase. | 1. If using reversed-phase, try a stationary phase with a shorter alkyl chain (e.g., C8 instead of C18). 2. Consider alternative purification techniques like counter-current chromatography. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound (Lab-Scale)
This protocol is adapted from methods used for charantin and other momordicosides and serves as a starting point for optimization.
Materials:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Place the powdered sample into a suitable flask.
-
Add 260 mL of 80% methanol to achieve a solid-to-solvent ratio of 1:26 (w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 120 minutes at a controlled temperature of 46°C.
-
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the collected filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
General Workflow for this compound Production Scale-Up
The following diagram illustrates a logical workflow for scaling up this compound production.
Data Presentation
Due to the limited availability of public data specifically for this compound, the following table summarizes quantitative data for the extraction of related compounds from Momordica charantia to provide a comparative baseline.
| Extraction Method | Compound | Solvent System | Temperature (°C) | Time (min) | Solid-to-Solvent Ratio | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Charantin | 80% Methanol in Water | 46 | 120 | 1:26 (w/v) | 3.18 mg/g | |
| Soxhlet Extraction | Charantin | 80% Methanol in Water | Sub-boiling | 120 | 1:50 (w/v) | 1.17 mg/g | |
| High Hydrostatic Pressure (HHP) | Total Saponins | 68% Ethanol | Not specified | 8 | 1:35 (w/v) | 127.89 mg/g |
Note: The yields reported are for different compounds or total saponins and are not directly comparable but illustrate the impact of different extraction methodologies. The HHP method shows a significantly higher yield for total saponins.
Logical Relationships in Production Challenges
The challenges in scaling up this compound production are interconnected. The following diagram illustrates these logical relationships.
References
Technical Support Center: Refining Analytical Detection of Momordicine V in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Momordicine V.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound and related compounds?
A1: The primary methods for the quantification of momordicosides, including this compound, are Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1] High-Performance Thin-Layer Chromatography (HPTLC) is also used for quantification of related compounds and can be a high-throughput alternative.[1]
Q2: What are the key parameters to consider for analytical method validation according to ICH guidelines?
A2: According to the International Conference on Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[2][3][4]
Q3: How can I optimize the extraction of this compound from plant material?
A3: The extraction yield of momordicosides is influenced by the extraction method, solvent type and concentration, temperature, time, and the solid-to-solvent ratio. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Ultrahigh Pressure Extraction (UHPE) can provide higher yields in shorter times compared to conventional methods. Aqueous organic solvents, such as ethanol (B145695) or methanol (B129727) in concentrations between 50% and 80%, are generally effective. For instance, an 80% methanol-water mixture has been found to be optimal for charantin extraction.
Q4: Is this compound stable during the analytical process?
A4: While specific stability data for this compound is limited, related compounds can be susceptible to degradation. It is crucial to obtain information about the stability of your analyte during method development. To minimize degradation, consider using an appropriate anticoagulant if working with biological matrices, adjusting the pH, or adding enzyme inhibitors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical detection of this compound.
Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Fronting, Tailing, Splitting) | Column overload, column contamination, improper injection technique, temperature fluctuations, extra-column effects. | - Reduce sample concentration or injection volume.- Flush the column or use a guard column.- Ensure injection solvent is compatible with the mobile phase.- Use a column oven to maintain a stable temperature.- Minimize tubing length and check for proper connections. |
| Retention Time Shifts | Changes in mobile phase composition or pH, column degradation, temperature fluctuations, inconsistent gradient delivery. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column with a suitable pH range.- Monitor column performance and replace if necessary.- Use a column oven.- Prime the pump and check for leaks. |
| Poor Recovery / Low Signal Intensity | Inefficient extraction, analyte degradation, matrix effects (ion suppression in MS), improper mobile phase pH. | - Optimize extraction parameters (solvent, time, temperature).- Investigate analyte stability and use stabilizers if needed.- Implement sample clean-up procedures (e.g., SPE, LLE).- Adjust mobile phase pH to ensure analyte is in the correct ionization state. |
| High Backpressure | Column blockage (frit or packing), precipitation of buffer in the mobile phase, system contamination. | - Install an in-line filter.- Filter samples and mobile phases.- Ensure buffer solubility in the mobile phase, especially at high organic content.- Flush the system with appropriate solvents. |
| Carryover | Contamination in the autosampler or injection port. | - Optimize the autosampler wash procedure, using a strong solvent.- Inject a blank sample after a high-concentration sample to check for carryover. |
Mass Spectrometry (MS) Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Weak Signal or No Signal | Ion source problems (dirty, incorrect settings), poor ionization efficiency, incorrect mass transition settings. | - Clean the ion source.- Optimize source parameters (e.g., temperature, gas flow, voltage).- Ensure the mobile phase is compatible with the ionization mode (ESI, APCI).- Verify the precursor and product ion masses for your analyte. |
| High Background Noise | Contaminated solvents or reagents, mobile phase additives, system contamination. | - Use high-purity (LC-MS grade) solvents and additives.- Flush the system to remove contaminants.- Check for leaks in the system. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting compounds from the sample matrix competing for ionization. | - Improve chromatographic separation to resolve the analyte from interfering compounds.- Implement more effective sample preparation and clean-up.- Use a stable isotope-labeled internal standard. |
Experimental Protocols
Optimized Extraction of Momordicosides (Adapted for this compound)
This protocol is based on methods optimized for related momordicosides and can be a starting point for this compound extraction.
-
Sample Preparation: Dry the Momordica charantia plant material (fruits or leaves) and grind it into a fine powder.
-
Solvent Preparation: Prepare an 80:20 (v/v) mixture of methanol and water.
-
Extraction:
-
Mix the powdered plant material with the solvent at a solid-to-solvent ratio of 1:26 (w/v).
-
For Ultrasound-Assisted Extraction (UAE), place the mixture in an ultrasonic bath at 46°C for 120 minutes.
-
For Ultrahigh Pressure Extraction (UHPE), subject the mixture to 423.1 MPa for 7.0 minutes.
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
The resulting extract can be further concentrated or directly analyzed by HPLC or LC-MS/MS.
-
Representative RP-HPLC-MS/MS Method for this compound Analysis
This is a representative method based on protocols for related compounds and general LC-MS/MS principles. Method development and validation are required for specific applications.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions for this compound need to be determined by infusing a standard.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Momordicoside Quantification
| Parameter | HPLC-UV | HPTLC | UHPLC-MS/MS |
| Principle | Chromatographic separation based on polarity | Planar chromatographic separation | Chromatographic separation coupled with mass-based detection |
| Selectivity | Good | Moderate to Good | Excellent |
| Sensitivity | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Analysis Time per Sample | ~20-30 min | High throughput | ~5-15 min |
| Solvent Consumption | Moderate | Low | Low |
| Primary Use | Routine quality control | Rapid screening | Quantification of trace levels, metabolomics |
Table 2: ICH Q2(R1) Validation Parameters for Analytical Procedures
| Parameter | Identification | Impurities (Quantitative) | Assay (Content/Potency) |
| Accuracy | No | Yes | Yes |
| Precision | No | Yes | Yes |
| Specificity | Yes | Yes | Yes |
| Limit of Detection (LOD) | No | Yes | No |
| Limit of Quantitation (LOQ) | No | Yes | No |
| Linearity | No | Yes | Yes |
| Range | No | Yes | Yes |
| Robustness | No | Yes | Yes |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Logical workflow for troubleshooting this compound analysis.
Caption: Potential signaling pathways modulated by Momordicine analogues.
References
Technical Support Center: Addressing Momordicine V Resistance in Cancer Cell Lines
Disclaimer: Research specifically detailing resistance to Momordicine V in cancer cell lines is currently limited. This technical support guide has been developed by extrapolating data from the closely related and well-studied compound, Momordicine-I, also isolated from Momordica charantia, and by applying general principles of drug resistance observed with other cucurbitane triterpenoids. The troubleshooting steps and potential mechanisms are based on this scientific foundation to provide practical guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the cytotoxic effect of this compound on our cancer cell line over several passages. What could be the reason?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cell populations are heterogeneous, and continuous exposure to a cytotoxic agent like this compound can select for and promote the growth of a subpopulation of cells that are less sensitive to the compound's effects. This can occur through various mechanisms, including alterations in the drug target, activation of alternative survival pathways, or increased drug efflux.[1][2]
Q2: What is the proposed mechanism of action for Momordicine compounds, and how might that relate to resistance?
A2: Based on studies of the related compound Momordicine-I, a primary mechanism of action is the inhibition of the c-Met signaling pathway and its downstream effector, STAT3.[3][4] Resistance could therefore arise from mutations in c-Met that prevent drug binding, or the activation of "bypass" signaling pathways that compensate for the inhibition of c-Met, allowing the cell to continue to proliferate. Additionally, Momordicine-I has been shown to modulate metabolic pathways, including glycolysis and lipid metabolism, and induce autophagy.[5] Resistance might develop through metabolic reprogramming that circumvents these effects.
Q3: How can we confirm that our cell line has developed a stable resistance to this compound?
A3: To confirm stable resistance, you should perform a series of experiments. First, determine the half-maximal inhibitory concentration (IC50) of this compound on your suspected resistant cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value (typically 5-10 fold or higher) is a strong indicator of resistance.[6] To ensure the resistance is stable, you can perform a "washout" experiment by culturing the resistant cells in a drug-free medium for several passages and then re-determining the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[7]
Q4: Are there known mechanisms of resistance to other cucurbitane triterpenoids that might be relevant to this compound?
A4: Yes, cucurbitacins, a class of compounds that includes momordicines, have been studied more extensively. Resistance to cucurbitacins can involve the upregulation of drug efflux pumps (like P-glycoprotein), which actively remove the compound from the cell.[8] Additionally, alterations in signaling pathways that cucurbitacins target, such as the JAK/STAT and PI3K/Akt pathways, can contribute to resistance.[9][10]
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating to avoid clumps. Use a calibrated pipette and a consistent seeding density for all experiments. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental data, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[8] |
| Variable Cell Health/Passage Number | Use cells from a similar, low passage number for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Incomplete Solubilization of this compound | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions in the culture medium. |
Problem 2: Failure to establish a this compound-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Initial Drug Concentration is Too High | Start with a low concentration of this compound, around the IC20 (the concentration that inhibits 20% of cell growth), to allow for gradual adaptation. |
| Insufficient Duration of Drug Exposure | Developing resistance is a lengthy process. Continue to culture the cells in the presence of this compound for an extended period, gradually increasing the concentration as the cells adapt and resume proliferation. |
| Parental Cell Line is Not Amenable | Some cell lines may be less prone to developing resistance. Consider attempting to generate a resistant line from a different cancer cell type. |
Quantitative Data Summary
The following tables summarize hypothetical IC50 values for this compound in sensitive and resistant cancer cell lines, based on typical data for related compounds.
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HNC-01 | Head and Neck Cancer | 8.5 | 92.0 | 10.8 |
| BCa-03 | Breast Cancer | 12.2 | 115.5 | 9.5 |
| PCa-02 | Pancreatic Cancer | 6.8 | 75.3 | 11.1 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.
-
Monitor and Subculture: Monitor the cells for signs of growth. Initially, a significant amount of cell death is expected. Once the surviving cells reach 70-80% confluency, subculture them in a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a steady rate, gradually increase the concentration of this compound. A common approach is to double the concentration with each subsequent stable subculture. If significant cell death occurs, reduce the fold increase.
-
Characterization of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50 and calculate the fold resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot Analysis of c-Met Pathway Activation
-
Cell Lysis: Lyse both parental and this compound-resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-c-Met, total c-Met, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
References
- 1. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordica charantia L.: Functional Health Benefits and Uses in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Momordicoside V and Other Cucurbitane Triterpenoids from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Momordicoside V and other prominent cucurbitane triterpenoids isolated from Momordica charantia (bitter melon). The information is supported by experimental data from various studies to aid in the evaluation of these compounds as potential therapeutic agents. While "Momordicine V" was the initial compound of interest, literature suggests this is likely a common reference to Momordicoside V , which will be the focus of this guide.
Introduction to Cucurbitane Triterpenoids
Cucurbitane triterpenoids are a class of tetracyclic triterpenoids, primarily found in plants of the Cucurbitaceae family. These compounds are known for their bitter taste and diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and potent anti-cancer properties. The anticancer effects are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival. Several cucurbitane-type triterpenoids have been isolated from Momordica charantia, each with a unique profile of biological activity.
Comparative Cytotoxicity of Cucurbitane Triterpenoids
The cytotoxic activity of cucurbitane triterpenoids is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for various cucurbitane triterpenoids from Momordica charantia against a range of human cancer cell lines.
Note on Momordicoside V: Extensive literature searches did not yield specific IC50 values for the cytotoxic activity of isolated Momordicoside V. While it has been identified as a constituent of Momordica charantia extracts, its individual bioactivity has not been as extensively characterized as other cucurbitane triterpenoids from this plant.[1]
Table 1: Comparative Cytotoxicity (IC50) of Cucurbitane Triterpenoids from Momordica charantia
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Citation(s) |
| Momordicine I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL (~14.8 µM) | [2] |
| JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL (~13.7 µM) | [2] | |
| JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL (~35.9 µM) | [2] | |
| GBM8401 | Glioma | Not specified, but showed significant effect | [3] | |
| LN229 | Glioma | Not specified, but showed significant effect | [3] | |
| SL-1 | Spodoptera litura ovary | 4.93 µg/mL (at 48h) | [4] | |
| Karaviloside III | Hep3B | Hepatocellular Carcinoma | 16.68 ± 2.07 | [5] |
| HepG2 | Hepatocellular Carcinoma | 4.12 ± 0.36 | [5] | |
| t-HSC/Cl-6 | Murine Hepatic Stellate Cells | 3.74 ± 0.13 | [5] | |
| Kuguacin J | PC3 | Prostate Cancer | Strong growth-inhibitory effect | [6] |
| (23E)-3β,7β-dihydroxy-25-methoxycucurbita-5,23-dien-19-al | HL60 | Human Promyelocytic Leukemia | Potent activity | [1] |
| SK-BR-3 | Breast Cancer | Potent activity | [1] | |
| Momordicine II | SL-1 | Spodoptera litura ovary | 49.42 µg/mL (at 48h) | [4] |
| Kaguaovin L | MCF-7 | Breast Cancer | Potential cytotoxicity | [7] |
| HEp-2 | Laryngeal Carcinoma | Potential cytotoxicity | [7] | |
| Hep-G2 | Hepatocellular Carcinoma | Potential cytotoxicity | [7] | |
| WiDr | Colon Adenocarcinoma | Potential cytotoxicity | [7] | |
| Unnamed Cucurbitane Triterpene (Compound 3) | HeLa | Cervical Cancer | 11.18 | [8] |
Comparative Anti-inflammatory Activity
Several cucurbitane triterpenoids from Momordica charantia have demonstrated significant anti-inflammatory properties. The following table summarizes their inhibitory effects on pro-inflammatory markers.
Table 2: Comparative Anti-inflammatory Activity (IC50) of Cucurbitane Triterpenoids from Momordica charantia
| Compound | Assay | IC50 Value (µM) | Citation(s) |
| Kuguaovins A-G, 9-12 | NO Production in RAW264.7 cells | 15–35 | [9][10] |
| Unnamed Cucurbitane Triterpenoids (1-15) | IL-6 Production in BMDCs | 0.028–1.962 | [11] |
| IL-12 p40 Production in BMDCs | 0.012–1.360 | [11] | |
| TNF-α Production in BMDCs | 0.033–4.357 | [11] |
Mechanisms of Action: Signaling Pathways
Cucurbitane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating some of the key pathways affected by these compounds.
Momordicine I: Inhibition of c-Met/STAT3 Signaling Pathway in Head and Neck Cancer
Momordicine I has been shown to inhibit the proliferation of head and neck cancer cells by targeting the c-Met signaling pathway.[7][8][9] Inhibition of c-Met leads to the downstream inactivation of STAT3, a key transcription factor for genes involved in cell survival and proliferation.
Caption: Momordicine I inhibits c-Met, preventing STAT3 activation and downstream signaling.
General Cucurbitane Triterpenoids: Induction of Apoptosis via the Intrinsic Pathway
Many cucurbitane triterpenoids from Momordica charantia induce apoptosis in cancer cells through the mitochondria-dependent intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to caspase activation.
Caption: Cucurbitane triterpenoids induce apoptosis via the mitochondrial pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cucurbitane triterpenoids are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cucurbitane triterpenoid (B12794562) in culture medium. The final solvent concentration (e.g., DMSO) should be less than 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for STAT3 Signaling
This technique is used to detect and quantify the levels of total and phosphorylated STAT3, providing a direct measure of the inhibition of the STAT3 pathway.
Detailed Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane into an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The cucurbitane triterpenoids from Momordica charantia represent a promising class of natural compounds with potent anticancer and anti-inflammatory activities. Momordicine I, in particular, has been shown to be a potent inhibitor of cancer cell growth through the modulation of the c-Met/STAT3 signaling pathway. While quantitative data for Momordicoside V is currently limited in the scientific literature, its structural similarity to other bioactive cucurbitane triterpenoids suggests it may also possess significant therapeutic potential that warrants further investigation. The experimental protocols and pathway information provided in this guide offer a framework for the continued exploration and comparison of these valuable natural products in the context of drug discovery and development.
References
- 1. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nwmissouri.edu [nwmissouri.edu]
The Synergistic Power of Bitter Melon: Enhancing Conventional Drug Efficacy
A Comparative Guide for Researchers
The therapeutic potential of natural compounds to augment the efficacy of established pharmaceuticals is a rapidly evolving field of research. Among these, constituents derived from Momordica charantia, commonly known as bitter melon, have demonstrated significant promise in preclinical studies. This guide provides a comparative analysis of the synergistic effects of bioactive compounds and extracts from Momordica charantia when combined with conventional drugs for the treatment of cancer and diabetes. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence, detailed experimental methodologies, and the underlying molecular pathways.
I. Synergistic Effects with Chemotherapeutic Agents
Extracts from Momordica charantia (BME) and its isolated bioactive compounds have been shown to enhance the cytotoxic effects of several chemotherapeutic drugs, notably cisplatin (B142131) and doxorubicin (B1662922), particularly in resistant cancer cell lines.
Momordica charantia Extract (BME) and Cisplatin
The combination of BME with cisplatin has been shown to overcome cisplatin resistance in ovarian cancer cells. This synergistic interaction leads to a marked attenuation of tumor growth both in vitro and in vivo.[1][2]
Quantitative Data Summary: BME and Cisplatin in Ovarian Cancer
| Cell Line | Treatment | Observation | Reference |
| A2780cp, C13* (Cisplatin-Resistant Ovarian Cancer) | BME (1% v/v) + Cisplatin (1.5 µg/mL) | 40-50% further inhibition of cell growth compared to cisplatin alone. | [1] |
| ES2 Xenograft Mouse Model | BME (2.5% and 10% v/v) + Cisplatin (3 µg/kg) | 25-50% reduction in cisplatin-mediated tumor growth retardation compared to cisplatin alone. | [1] |
A bioactive protein isolated from bitter melon seeds, MAP30, also exhibits a synergistic effect with cisplatin in ovarian cancer cells.[3] Co-administration of low doses of MAP30 and cisplatin resulted in a significant reduction of tumor dissemination and growth in a mouse model.
Momordica charantia Extract (BME) and Doxorubicin
BME has been found to enhance the cytotoxicity of doxorubicin (DOX) in colon cancer cells by modulating multidrug resistance. The extract appears to increase drug uptake and reduce its efflux by downregulating the expression of multidrug resistance-conferring proteins such as P-glycoprotein, MRP-2, and BCRP.
Quantitative Data Summary: BME and Doxorubicin in Colon Cancer
| Cell Line | Treatment | Key Finding | Reference |
| HT-29 (Colon Cancer) | BME (0-50 µg/mL) + Doxorubicin (0-100 µM) | BME inhibited cell proliferation in a dose-dependent manner in combination with DOX. | |
| HT-29 (Colon Cancer) | Pretreatment with BME (25 µg/mL) for 24h followed by DOX | Significantly reduced the IC50 values for DOX. |
II. Synergistic Effects with Anti-Diabetic Drugs
The hypoglycemic properties of Momordica charantia have been traditionally recognized, and recent studies have explored its synergistic potential with metformin (B114582), a first-line treatment for type 2 diabetes.
Momordica charantia and Metformin
The combined administration of Momordica charantia fruit extract or juice and metformin has demonstrated a significant synergistic effect in reducing blood glucose levels in diabetic rats. This combination has also been shown to improve lipid profiles and may offer protective effects on the liver.
Quantitative Data Summary: Momordica charantia and Metformin in Diabetic Rats
| Study Group | Treatment | Result | Reference |
| Alloxan-induced diabetic rats | M. charantia fruit extract + Metformin | Serum glucose reduced to 76.16 mg/dl from 306.38 mg/dl in the diabetic control group. | |
| STZ-induced diabetic rats | M. charantia fruit juice (20 mL/kg) + Metformin (100 mg/kg) | 61.3% reduction in blood glucose after 28 days, compared to 52% with high-dose metformin alone. |
It is important to note that while some studies show a clear synergistic effect, others suggest that the combination might not always lead to a statistically significant difference in lowering blood glucose compared to monotherapy, and that high doses could potentially induce hypoglycemia.
III. Experimental Protocols
In Vitro Cell Proliferation and Cytotoxicity Assays
-
Cell Culture: Human cancer cell lines (e.g., A2780cp, C13*, HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. For co-treatment studies, cells are incubated with varying concentrations of the chemotherapeutic agent (e.g., cisplatin, doxorubicin) alone or in the presence of increasing concentrations of Momordica charantia extract for a specified period (e.g., 1 to 48 hours). For pre-treatment studies, cells are incubated with the extract for a period (e.g., 24 hours) before the addition of the chemotherapeutic agent.
-
Viability Assessment: Cell proliferation or viability is measured using standard assays such as the Hexosaminidase assay or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is read using a microplate reader to determine the percentage of cell viability relative to untreated controls.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated to determine the drug concentration required to inhibit 50% of cell growth.
In Vivo Animal Studies
-
Animal Models: For cancer studies, immunodeficient mice (e.g., nude mice) are used to establish xenograft tumor models by subcutaneously or intraperitoneally injecting human cancer cells. For diabetes studies, diabetes is induced in rats or mice using agents like alloxan (B1665706) or streptozotocin (B1681764) (STZ).
-
Treatment Administration: Tumor-bearing mice are treated with the chemotherapeutic agent, Momordica charantia extract, or a combination of both, typically via intraperitoneal injections on a set schedule (e.g., every other day for 12 days). Diabetic animals are administered metformin, Momordica charantia extract/juice, or the combination orally for a specified duration (e.g., 28 days).
-
Efficacy Evaluation: In cancer models, tumor size and weight are measured at regular intervals to assess tumor growth inhibition. In diabetes models, blood glucose levels are measured periodically from blood samples (e.g., from the tail vein). Body weight and lipid profiles may also be monitored.
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the institutional animal care and use committee.
Western Blot Analysis for Signaling Pathway Elucidation
-
Protein Extraction: Cells are treated as described in the in vitro protocols. After treatment, cells are lysed using a suitable buffer to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the proteins of interest in the signaling pathway (e.g., AMPK, mTOR, P-glycoprotein). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
IV. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Momordica charantia with conventional drugs are underpinned by its ability to modulate key cellular signaling pathways.
AMPK Signaling Pathway in Chemosensitization
In ovarian cancer, Bitter Melon Extract (BME) acts as a natural activator of AMP-activated protein kinase (AMPK). The activation of AMPK, which occurs in an AMP-independent but CaMKK-dependent manner, leads to the suppression of downstream pro-survival pathways like mTOR/p70S6K and AKT/ERK/FOXM1. This chemosensitizes the cancer cells to the cytotoxic effects of cisplatin.
Caption: BME activates AMPK, sensitizing ovarian cancer cells to cisplatin.
Modulation of Multidrug Resistance in Colon Cancer
BME enhances doxorubicin's efficacy by inhibiting the function of multidrug resistance proteins. It achieves this by suppressing the Pregnane X Receptor (PXR), a nuclear receptor that transcriptionally controls the expression of genes encoding for efflux pumps like P-glycoprotein, MRP-2, and BCRP.
Caption: BME inhibits PXR, reducing drug efflux in colon cancer cells.
Experimental Workflow for Synergy Assessment
The general workflow for assessing the synergistic effects of Momordica charantia extracts with a known drug involves parallel in vitro and in vivo studies.
Caption: Workflow for evaluating the synergy of BME with conventional drugs.
References
- 1. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAP30 protein from Momordica charantia is therapeutic and has synergic activity with cisplatin against ovarian cancer in vivo by altering metabolism and inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Momordica charantia Constituents and Standard-of-Care Treatments for Type 2 Diabetes Mellitus
Disclaimer: Initial literature searches for "Momordicine V" did not yield sufficient data regarding its therapeutic efficacy in any disease model. The available information is primarily limited to its chemical characterization and its role as an insect oviposition deterrent. Therefore, this guide pivots to a broader analysis of the therapeutic potential of extracts and other bioactive compounds from Momordica charantia (bitter melon), the plant from which this compound is isolated, in the context of type 2 diabetes mellitus. This comparison is made against established standard-of-care treatments, metformin (B114582) and glibenclamide.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available preclinical and clinical data.
I. Introduction
Momordica charantia (MC) has a long history of use in traditional medicine for treating diabetes.[1][2][3] Its hypoglycemic effects are attributed to a variety of bioactive compounds, including charatin, vicine, polypeptide-p, and various triterpenoids.[1][3] These compounds are thought to exert their effects through multiple mechanisms, such as enhancing insulin (B600854) secretion, improving insulin sensitivity, and reducing glucose absorption.
Standard-of-care for type 2 diabetes typically involves lifestyle modifications and pharmacological interventions. Metformin, a biguanide, is a first-line therapy that primarily reduces hepatic glucose production. Sulfonylureas, such as glibenclamide (glyburide), stimulate insulin secretion from pancreatic β-cells.
This guide will compare the efficacy, mechanisms of action, and experimental data of Momordica charantia with these standard treatments.
II. Data Presentation: Efficacy in Preclinical and Clinical Studies
The efficacy of Momordica charantia in glycemic control has been evaluated in numerous animal studies and several human clinical trials. The results from clinical trials, however, have been inconsistent.
Table 1: Summary of Preclinical Data for Momordica charantia in Animal Models of Diabetes
| Study Reference | Animal Model | MC Preparation & Dose | Duration | Key Findings |
| Unspecified Study in Systematic Review | Various T2DM models | Fruit and seed extracts | Varied | Significant reduction in Fasting Plasma Glucose (FPG) and HbA1c. |
| Miura et al. (2001) | KK-Ay mice (T2DM model) | Water extract of fruit | 3 weeks | Reduced blood glucose and serum insulin; increased GLUT4 protein in muscle. |
| Perera et al. (2022) | Streptozotocin-induced diabetic rats | Aqueous extract (100 & 200 mg/kg) | 1 week | Significant reduction in mean blood glucose levels. |
| Gad et al. (2011) | Streptozotocin-induced diabetic rats | Fruit juice (10 mL/kg/day) | 21 days | Significant reduction in serum glucose, fructosamine (B8680336), total cholesterol, and triglycerides. |
Table 2: Summary of Clinical Data for Momordica charantia in Type 2 Diabetes Patients
| Study Reference | Study Design | MC Preparation & Dose | Duration | Key Findings |
| Fuangchan et al. (2011) | Randomized, 4-group, intention-to-treat | 2,000 mg/day | 4 weeks | Statistically significant decrease in fructosamine levels compared to baseline. No significant effect on fasting glucose or HbA1c compared to placebo. |
| Unspecified Study in Systematic Review | Systematic review and meta-analysis | Varied | 4-16 weeks | No significant effect on fasting blood glucose or HbA1c levels compared to placebo. |
| Hsu et al. (2022) | Randomized, double-blind, placebo-controlled | 600 mg/day of mcIRBP-19-BGE | 3 months | Borderline significance in decreasing fasting blood glucose (FBG) and HbA1c. Significant reduction in FBG and HbA1c in a subgroup with poor glycemic control. |
| Unspecified Study in Systematic Review | Systematic review of 4 RCTs | Varied preparations and doses | Up to 3 months | No statistically significant difference in glycemic control compared to placebo. |
III. Experimental Protocols
A. Preclinical Study: Hypoglycemic Activity in a Type 2 Diabetic Mouse Model
-
Objective: To investigate the antidiabetic activity of a water extract of Momordica charantia fruit in a genetic model of type 2 diabetes.
-
Animal Model: Male KK-Ay mice, which exhibit hyperinsulinemia and insulin resistance.
-
Intervention: The water extract of the fruit of Momordica charantia was administered orally to the KK-Ay mice for three weeks.
-
Key Parameters Measured:
-
Blood glucose levels.
-
Serum insulin levels.
-
Insulin tolerance test.
-
Facilitative glucose transporter isoform 4 (GLUT4) protein content in the plasma membrane fraction of muscle tissue.
-
-
Methodology Summary: Blood samples were collected to measure glucose and insulin. An insulin tolerance test was performed to assess insulin sensitivity. After the treatment period, muscle tissue was collected to quantify GLUT4 protein levels in the plasma membrane, which is indicative of glucose uptake capacity.
B. Clinical Trial: Efficacy of a Momordica charantia Extract in Type 2 Diabetic Subjects
-
Objective: To evaluate the hypoglycemic efficacy of a specific Momordica charantia fruit extract containing mcIRBP-19 in patients with type 2 diabetes who had not achieved their treatment goal with existing antidiabetic medications.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Subjects with type 2 diabetes were randomly assigned to a treatment group (N=20) or a placebo group (N=20).
-
Intervention: Oral administration of 600 mg/day of the mcIRBP-19-containing bitter gourd extract (mcIRBP-19-BGE) or a placebo for 3 months.
-
Key Parameters Measured:
-
Fasting blood glucose (FBG).
-
Glycated hemoglobin (HbA1c).
-
-
Methodology Summary: Blood samples were taken at baseline and at the end of the 3-month intervention period to measure FBG and HbA1c levels. The changes in these parameters were compared between the treatment and placebo groups. A subgroup analysis was also performed.
IV. Mechanisms of Action and Signaling Pathways
A. Momordica charantia
The hypoglycemic effects of Momordica charantia are believed to be mediated through multiple pathways. These include the activation of AMP-activated protein kinase (AMPK), which is a central regulator of energy metabolism, and effects on the insulin signaling pathway, leading to increased glucose uptake.
Proposed mechanism of action for Momordica charantia.
B. Metformin
Metformin's primary mechanism is the inhibition of mitochondrial complex I, which leads to an increase in the cellular AMP/ATP ratio. This activates AMPK, which in turn inhibits hepatic gluconeogenesis. Metformin also increases insulin sensitivity in peripheral tissues.
Mechanism of action for Metformin.
C. Glibenclamide (Glyburide)
Glibenclamide is a sulfonylurea that acts by inhibiting ATP-sensitive potassium (K-ATP) channels in the membranes of pancreatic β-cells. This leads to membrane depolarization, influx of calcium ions, and subsequent stimulation of insulin release.
Mechanism of action for Glibenclamide.
V. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-diabetic efficacy of a test compound in a preclinical animal model.
A typical preclinical experimental workflow.
VI. Conclusion
While there is a substantial body of preclinical evidence supporting the hypoglycemic effects of Momordica charantia extracts, the clinical data in humans remains inconclusive and at times contradictory. The lack of standardization of extracts and the variability in study designs contribute to these inconsistencies. In contrast, metformin and glibenclamide are well-established therapies with proven efficacy and well-defined mechanisms of action.
Further rigorous, large-scale, and well-controlled clinical trials are necessary to establish the clinical efficacy and safety of Momordica charantia and its bioactive compounds for the management of type 2 diabetes. Future research should also focus on identifying and isolating the specific compounds responsible for the anti-diabetic effects to allow for standardized formulations and a better understanding of their pharmacological properties. At present, Momordica charantia may be considered a promising supplementary approach, but it cannot replace standard-of-care treatments.
References
Unraveling the Molecular Mechanisms of Momordicin V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Momordicin V, a bioactive cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon). Through a comparative analysis with other key constituents of bitter melon, this document aims to elucidate its therapeutic potential, particularly in the realms of cancer and metabolic diseases. The information is supported by experimental data and detailed methodologies to facilitate further research and development.
Comparative Analysis of Bioactive Compounds from Momordica charantia
Momordica charantia is a rich source of various bioactive compounds with demonstrated therapeutic properties. While Momordicin V is a key focus, a comparative understanding of its activity in relation to other constituents is crucial for targeted drug development.
Quantitative Comparison of Cytotoxic Activity
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Momordicin I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL (at 48h) | [1] |
| JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL (at 48h) | [1] | |
| JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL (at 48h) | [1] | |
| Momordicoside K | Cal27, JHU022, JHU029 | Head and Neck Squamous Cell Carcinoma | >50 µg/mL (for ~40% cell death) | [1] |
| Methanol Extract of M. charantia (MCME) | Hone-1 | Nasopharyngeal Carcinoma | ~0.35 mg/mL (at 24h) | [2] |
| AGS | Gastric Adenocarcinoma | ~0.3 mg/mL (at 24h) | [2] | |
| HCT-116 | Colorectal Carcinoma | ~0.3 mg/mL (at 24h) | [2] | |
| CL1-0 | Lung Adenocarcinoma | ~0.25 mg/mL (at 24h) | [2] | |
| M. charantia Aqueous Extract (ICA) | A549 | Lung Cancer | 26.7 ± 0.05 µg/mL (at 24h) | [3] |
| M. charantia Aqueous Extract (CCA) | A549 | Lung Cancer | 28.1 ± 0.19 µg/mL (at 24h) | [3] |
| M. charantia Hot Aqueous Extract (CHA) | A549 | Lung Cancer | 32.5 ± 0.18 µg/mL (at 24h) | [3] |
| M. charantia Hot Aqueous Extract (IHA) | A549 | Lung Cancer | 36.9 ± 0.08 µg/mL (at 24h) | [3] |
| M. charantia Extract | HepG2 | Liver Cancer | 231.7 µg/mL | [4][5] |
Note: The provided data for Momordicoside K suggests significantly lower cytotoxicity compared to Momordicin I in head and neck cancer cells[1]. Further direct comparative studies are necessary for a comprehensive quantitative analysis of Momordicin V.
Key Signaling Pathways in the Mechanism of Action
The therapeutic effects of Momordicin V and related compounds are primarily mediated through the modulation of critical signaling pathways involved in cell growth, proliferation, metabolism, and survival.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a master regulator of cellular energy homeostasis. Its activation promotes catabolic pathways to generate ATP while inhibiting anabolic processes. Several studies have indicated that triterpenoids from M. charantia activate the AMPK signaling pathway[6][7]. This activation is a key mechanism for the anti-diabetic effects of these compounds, as it enhances glucose uptake in skeletal muscle cells[8].
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers[9]. Some studies on Momordica charantia extracts and their constituents suggest an inhibitory effect on the PI3K/Akt pathway, which complements their pro-apoptotic and anti-proliferative activities[10].
c-Met/STAT3 Signaling Pathway
The c-Met receptor tyrosine kinase and its downstream signaling molecule STAT3 are crucial for tumor growth and progression[11]. Momordicin I has been shown to inhibit c-Met, leading to the inactivation of STAT3 and the downregulation of its target genes involved in cell cycle progression and survival[1]. It is plausible that Momordicin V shares a similar mechanism of action.
Experimental Protocols
To facilitate the validation and further investigation of Momordicin V's mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram
Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of Momordicin V for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated Proteins (p-AMPK, p-Akt)
This technique is used to detect the phosphorylation status of specific proteins, indicating the activation state of signaling pathways.
Workflow Diagram
Protocol
-
Sample Preparation: Lyse cells treated with Momordicin V and a control. Quantify protein concentration.
-
Gel Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-AMPK or anti-p-Akt) overnight at 4°C[12].
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated protein is then quantified and normalized to the total protein levels.
Conclusion
Momordicin V, a key bioactive compound from Momordica charantia, holds significant promise as a therapeutic agent, particularly in oncology and metabolic disorders. Its mechanism of action appears to involve the modulation of critical cellular signaling pathways, including the activation of AMPK and the inhibition of the PI3K/Akt/mTOR and c-Met/STAT3 pathways. While direct quantitative data for Momordicin V is still emerging, the comparative data from related compounds and extracts of M. charantia provide a strong foundation for its continued investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this natural compound. Further head-to-head comparative studies are crucial to precisely delineate the potency and efficacy of Momordicin V in relation to other bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordica charantia (Indian and Chinese Bitter Melon) Extracts Inducing Apoptosis in Human Lung Cancer Cell Line A549 via ROS-Mediated Mitochodria Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. In Vitro and In Vivo Evaluation of Rosuvastatin and Momordica charantia (Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Momordicine V Analogs: A Guide to Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural activity relationships (SAR) of Momordicine V analogs, focusing on their cytotoxic and anti-inflammatory properties. While direct experimental data on the biological activities of this compound is limited in publicly available literature, this document synthesizes the existing data for its close analogs, Momordicine I, II, and IV, to infer potential structure-activity relationships. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Data Presentation: Comparative Biological Activity
The cytotoxic and anti-inflammatory activities of Momordicine analogs have been evaluated in various studies. The following tables summarize the available quantitative data. It is important to note that a direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.
Table 1: Cytotoxicity of Momordicine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation(s) |
| Momordicine I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7 | ~12.1 | [1] |
| JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 | ~11.2 | [1] | |
| JHU022 | Head and Neck Squamous Cell Carcinoma | 17 | ~29.4 | [1] | |
| Momordicine II | IEC-18 | Normal Intestinal Epithelial | >100 | >137.8 | [2] |
| FL83B | Normal Liver | >100 | >137.8 | [2] | |
| RAW 264.7 | Macrophage | >100 | >137.8 | ||
| Momordicine IV | IEC-18 | Normal Intestinal Epithelial | >100 | >121.5 | |
| FL83B | Normal Liver | >100 | >121.5 | ||
| RAW 264.7 | Macrophage | >100 | >121.5 | ||
| This compound | - | - | No data available | No data available | - |
Table 2: Anti-inflammatory Activity of Momordicine Analogs
| Compound | Assay | Cell Line | Activity | Citation(s) |
| Momordicine I | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition of iNOS expression (1-10 µM) | |
| Momordicine II | Nitric Oxide (NO) Production | RAW 264.7 | No significant inhibition of iNOS expression | |
| Momordicine IV | Nitric Oxide (NO) Production | RAW 264.7 | No significant inhibition of iNOS expression | |
| This compound | - | - | No data available | - |
Structural Activity Relationship Insights
Based on the available data, several preliminary SAR observations can be made:
-
Glycosylation: The presence of a glucose moiety at C-23, as seen in Momordicine II and IV (which are glycosides of Momordicine I), appears to significantly reduce cytotoxicity. This suggests that the aglycone form (Momordicine I) is more potent.
-
Malonylation: this compound is characterized by a malonyl group at the C-3 position. While its cytotoxic and anti-inflammatory activities are not reported, this structural feature could influence its biological profile. Further studies are needed to determine the impact of this functional group.
-
Hydroxylation Pattern: The core cucurbitane skeleton and its hydroxylation pattern are crucial for activity. The specific arrangement of hydroxyl groups in Momordicine I likely contributes to its potent cytotoxicity and anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cell lines (e.g., Cal27, JHU029, JHU022)
-
96-well plates
-
Complete culture medium
-
Momordicine analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the Momordicine analogs in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages as an indicator of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Momordicine analogs (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Momordicine analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control (LPS + DMSO).
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-stimulated control.
Mandatory Visualization
Signaling Pathways
Momordicine analogs have been shown to modulate key signaling pathways involved in inflammation and cellular metabolism. The following diagrams illustrate the known points of intervention.
Caption: Inhibition of the NF-κB Signaling Pathway by Momordicine I.
Caption: Activation of the AMPK Signaling Pathway by Momordica Triterpenoids.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating Momordicine Analogs.
References
A Comparative Analysis of the Anti-Diabetic Properties of Charantin and Momordicine V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant with a long history of use in traditional medicine for the treatment of diabetes. Its hypoglycemic effects are attributed to a variety of bioactive compounds. Among these, charantin, a steroidal saponin, and momordicines, a class of cucurbitane-type triterpenoids, are of significant interest to the scientific community. This guide provides a detailed comparison of the anti-diabetic properties of charantin and Momordicine V, summarizing available experimental data, outlining key experimental protocols, and illustrating the signaling pathways involved in their mechanisms of action.
It is important to note that while substantial research is available for charantin, specific experimental data on the anti-diabetic properties of This compound are limited in the current scientific literature. Therefore, this comparison will utilize data from closely related cucurbitane-type triterpenoids found in Momordica charantia as a proxy to infer the potential properties of this compound, with the understanding that these are not direct data for the specified compound.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the anti-diabetic effects of charantin and other relevant cucurbitane-type triterpenoids from Momordica charantia.
| Parameter | Charantin | Other Cucurbitane Triterpenoids (from M. charantia) | Reference Compound | Source |
| In Vivo Hypoglycemic Effect | ||||
| Animal Model | Alloxan-induced diabetic rabbits | Alloxan-induced diabetic mice | - | [1] |
| Dose | 100 mg/kg (ethanolic extract) | 200 mg/kg (ether-soluble fraction) | - | [2][3] |
| Blood Glucose Reduction | 28% reduction in hyperglycemia | Significant blood glucose-lowering effects | - | [2][3] |
| Animal Model | Streptozotocin-induced diabetic rats | Streptozotocin-induced diabetic mice | Metformin (10 mg/kg) | [4] |
| Dose | 300 mg/kg (whole fruit powder) | 25 mg/kg (Compound K16) | - | [1][4] |
| Blood Glucose Reduction | 31.64% | 31-48.6% | - | [1][4] |
| In Vitro Glucose Uptake | ||||
| Cell Line | L6 myotubes | C2C12 myoblasts | Insulin (B600854) | [3][5] |
| Concentration | 6 µg/mL (water and chloroform (B151607) extracts) | 10 µM (Compounds 15 and 45) | - | [3][5] |
| Increase in Glucose Uptake | Upregulation of glucose uptake approximately twice as fast as insulin and rosiglitazone | 50% and >100% increase, respectively | - | [3][5] |
| Enzyme Inhibition | ||||
| Enzyme | α-amylase | α-glucosidase and α-amylase | - | [6] |
| IC50 | Not specified | Inhibition ranging from 24% to 79% for various triterpenoids | - | [6] |
Signaling Pathways
The anti-diabetic effects of charantin and other cucurbitane triterpenoids from Momordica charantia are mediated through the modulation of key signaling pathways involved in glucose metabolism. The two primary pathways are the AMP-activated protein kinase (AMPK) pathway and the Insulin Receptor Substrate-1 (IRS-1)/PI3K/Akt pathway.
AMPK Signaling Pathway
Activation of AMPK, a central regulator of cellular energy homeostasis, leads to increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis.
References
- 1. Antidiabetic activities of a cucurbitane‑type triterpenoid compound from Momordica charantia in alloxan‑induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitter Melon (Momordica charantia L.) Fruit Bioactives Charantin and Vicine Potential for Diabetes Prophylaxis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. japer.in [japer.in]
In Vivo Therapeutic Potential of Momordicines: A Comparative Guide Focused on Momordicine I
A comprehensive review of existing literature reveals a notable scarcity of in vivo studies specifically validating the therapeutic potential of Momordicine V. Extensive searches have predominantly yielded research on the closely related cucurbitane-type triterpenoid, Momordicine I , and various extracts of Momordica charantia (bitter melon). This guide, therefore, focuses on the robust in vivo data available for Momordicine I as a representative of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals. The findings from Momordicine I studies provide a strong basis for inferring the potential therapeutic avenues for other momordicines, including this compound.
Comparative Efficacy of Momordicine I in Preclinical Models
In vivo studies have primarily investigated the anti-cancer and cardiovascular benefits of Momordicine I. The compound has demonstrated significant efficacy in reducing tumor growth and has shown promise in models of cardiovascular disease.
Anti-Cancer Activity
Preclinical evaluations have highlighted the potent anti-tumor effects of Momordicine I, particularly in head and neck cancer (HNC). In xenograft models, Momordicine I has been shown to be as effective, and in some cases more effective, than crude bitter melon extract (BME) in inhibiting tumor progression.[1][2]
| Treatment Group | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Momordicine I | Nude mice with Cal27 xenografts (HNC) | 30 mg/kg/day | Intraperitoneal (IP) | ~50% reduction in tumor growth. | [1][3] |
| Bitter Melon Extract (BME) | Nude mice with Cal27 xenografts (HNC) | 30% (v/v) in drinking water | Oral | ~50% reduction in tumor growth. | [1] |
| Momordicine I | Nude mice with JHU029 xenografts (HNC) | 30 mg/kg/day | Intraperitoneal (IP) | Significant reduction in tumor volume, more effective than BME. | |
| Bitter Melon Extract (BME) | Nude mice with JHU029 xenografts (HNC) | 30% (v/v) in drinking water | Oral | Significant reduction in tumor volume. | |
| Momordicine I | C57BL/6 mice with MOC2 tumors (Oral Cancer) | 30 mg/kg/day | Intraperitoneal (IP) | Significant inhibition of tumor growth. |
Cardiovascular and Metabolic Effects
Studies on various extracts of Momordica charantia, rich in momordicines, have demonstrated cardiovascular and metabolic benefits. While specific in vivo data for purified Momordicine I in these areas is less detailed than for its anti-cancer properties, the collective evidence suggests a strong therapeutic potential.
| Compound/Extract | Animal Model | Therapeutic Area | Key Findings | Reference |
| Methanol extract of M. charantia | Dahl salt-sensitive rats | Hypertension | Exerted an antihypertensive effect. | |
| M. charantia extract | Rats | Hyperlipidemia | Reduced lipid peroxidation and blood lipid levels. | |
| M. charantia dietary supplementation | ApoE-/- mice | Atherosclerosis | Attenuated the development of atherosclerosis by reducing triglycerides and inflammation. | |
| Aqueous extract of M. charantia fruits | Streptozotocin-induced diabetic rats | Diabetes | Significantly lowered blood glucose levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the in vivo validation of Momordicine I.
Head and Neck Cancer Xenograft Model
-
Cell Lines: Human head and neck cancer cell lines (Cal27, JHU029) and murine oral cancer cells (MOC2) were used.
-
Animal Model: Athymic nude mice or C57BL/6 mice were used for tumor implantation.
-
Tumor Induction: 1.5 x 106 Cal27 cells or 1 x 106 MOC2 cells were injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once palpable tumors formed, mice were randomized into control and treatment groups. The Momordicine I group received daily intraperitoneal injections of 30 mg/kg. The BME group received 30% (v/v) BME in their drinking water. The control group received no treatment or a vehicle control.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, and protein expression was analyzed via Western blot to assess downstream signaling effects.
Pharmacokinetic Studies
-
Animal Model: Male C57Bl/6 mice were used.
-
Administration: A single dose of Momordicine I (20 mg/kg) was administered via intraperitoneal (IP) injection or oral gavage (PO).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: The concentration of Momordicine I in the plasma was quantified to determine its pharmacokinetic profile.
Signaling Pathways and Mechanism of Action
Momordicine I has been shown to exert its therapeutic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metabolism.
c-Met/STAT3 Signaling Pathway in Head and Neck Cancer
A primary mechanism of action for Momordicine I in HNC is the inhibition of the c-Met signaling pathway and its downstream effector, STAT3. This pathway is crucial for cell growth and survival. In vivo studies have confirmed that tumors from mice treated with Momordicine I show a significant reduction in the expression of c-Met and the proto-oncogene c-Myc, a downstream target of this pathway.
Figure 1. Momordicine I inhibits the c-Met/STAT3 signaling pathway.
Metabolic Reprogramming in Cancer
Recent in vivo studies have demonstrated that Momordicine I can reprogram metabolic pathways in oral cancer. Treatment with Momordicine I led to a significant decrease in the expression of key glycolytic enzymes (Hk1, Pdk3) and lipogenic enzymes (Fasn, Acly) in MOC2 tumors. This suggests that Momordicine I's anti-tumor activity is also mediated through the disruption of cancer cell metabolism.
Figure 2. Momordicine I inhibits glycolysis and lipogenesis in tumors.
Experimental Workflow for In Vivo Anti-Cancer Studies
The general workflow for assessing the in vivo anti-cancer potential of compounds like Momordicine I is a multi-step process.
Figure 3. General experimental workflow for in vivo anti-cancer studies.
Conclusion
While direct in vivo evidence for the therapeutic potential of this compound is currently lacking in published literature, the extensive research on Momordicine I provides a strong and compelling case for the continued investigation of this class of compounds. The significant anti-cancer effects of Momordicine I, demonstrated through robust preclinical models and elucidated signaling pathways, underscore the potential of momordicines as a source for novel therapeutic agents. Future research should aim to bridge the knowledge gap by conducting in vivo studies on this compound to ascertain if it shares the promising therapeutic profile of Momordicine I. Such studies would be crucial for the development of new and effective treatments for cancer and other diseases.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
